Product packaging for Iclepertin(Cat. No.:CAS No. 1421936-85-7)

Iclepertin

Cat. No.: B6604116
CAS No.: 1421936-85-7
M. Wt: 512.4 g/mol
InChI Key: MYHDQTVHHMSLEF-DDBGAENHSA-N
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Description

What is Iclepertin?

This compound, is a novel and selective inhibitor of the glycine transporter 1 (GlyT1) that is currently under development[][]. It is  to enhance cognition and functional capacity in schizophrenia[].

The GlyT1 inhibitor targets the brain biology linked with the cognitive symptoms associated with schizophrenia[]. By inhibiting GlyT1, this compound enhances glutamatergic signaling by increasing synaptic levels of the N-methyl-D-aspartate receptor co-agonist, glycine[].

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18F6N2O5S B6604116 Iclepertin CAS No. 1421936-85-7

Properties

IUPAC Name

[5-methylsulfonyl-2-[(2R)-1,1,1-trifluoropropan-2-yl]oxyphenyl]-[(1R,5R)-1-[5-(trifluoromethyl)-1,2-oxazol-3-yl]-3-azabicyclo[3.1.0]hexan-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F6N2O5S/c1-10(19(21,22)23)32-14-4-3-12(34(2,30)31)5-13(14)17(29)28-8-11-7-18(11,9-28)15-6-16(33-27-15)20(24,25)26/h3-6,10-11H,7-9H2,1-2H3/t10-,11+,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHDQTVHHMSLEF-DDBGAENHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)OC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)N2CC3CC3(C2)C4=NOC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(F)(F)F)OC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)N2C[C@@H]3C[C@@]3(C2)C4=NOC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F6N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421936-85-7
Record name Iclepertin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421936857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [5-Methanesulfonyl-2-((R)-2,2,2-trifluoro-1-methyl-ethoxy)-phenyl]-[(1R,5R)-1-(5-trifluoromethyl-isoxazol-3-yl)-3-aza-bicyclo[3.1.0]
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Iclepertin
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Iclepertin and NMDA Receptor Hypofunction: A Technical Guide to a GlyT1 Inhibitor Approach

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cognitive Impairment Associated with Schizophrenia (CIAS) remains a significant therapeutic challenge with no approved pharmacological treatments. One of the key pathophysiological theories implicated in CIAS is the hypofunction of the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides an in-depth examination of iclepertin (BI 425809), a potent and selective glycine transporter 1 (GlyT1) inhibitor, developed to address this hypofunction. By increasing synaptic glycine levels, an obligatory co-agonist of the NMDA receptor, this compound was designed to enhance NMDA receptor signaling and thereby improve cognitive function. This document details the mechanism of action, summarizes preclinical and clinical data, outlines key experimental methodologies, and visualizes the core signaling pathways and experimental workflows. Despite promising Phase II results, the Phase III CONNEX program did not meet its primary endpoints, a critical outcome that will be discussed in the context of the broader challenges in developing CIAS therapeutics.

The NMDA Receptor Hypofunction Hypothesis in Schizophrenia

The glutamatergic system, and specifically the NMDA receptor, is crucial for synaptic plasticity, learning, and memory.[1][2] The NMDA receptor hypofunction hypothesis posits that a deficit in glutamatergic signaling contributes significantly to the cognitive deficits observed in schizophrenia.[3][4][5] The NMDA receptor is a unique ligand-gated ion channel that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[2][6] This co-agonist requirement presents a strategic target for therapeutic intervention. Enhancing the availability of the co-agonist at the synaptic cleft is hypothesized to potentiate NMDA receptor function, thereby ameliorating cognitive deficits.[6][7]

This compound (BI 425809): Mechanism of Action

This compound is a novel, potent, and selective inhibitor of Glycine Transporter 1 (GlyT1).[4][8] GlyT1 is a presynaptic transporter responsible for the reuptake of glycine from the synaptic cleft, which terminates its action as an NMDA receptor co-agonist.[7][9] By inhibiting GlyT1, this compound increases the extracellular concentration of glycine, enhancing the probability of NMDA receptor activation in the presence of glutamate.[3][7] This targeted approach aims to restore normal NMDA receptor signaling, which is essential for processes like long-term potentiation (LTP) that underlie learning and memory.[2][6]

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glycine_Pool Glycine GlyT1 GlyT1 Transporter Glycine_Pool->GlyT1 Reuptake Glycine_Synapse Glycine l1 Increased Synaptic Glycine NMDAR NMDA Receptor Glycine_Synapse->NMDAR Co-agonists bind Glutamate_Synapse Glutamate Glutamate_Synapse->NMDAR Co-agonists bind Ion_Channel Ca²⁺ Influx NMDAR->Ion_Channel Opens This compound This compound (BI 425809) This compound->GlyT1 Inhibits

Caption: this compound inhibits GlyT1, increasing synaptic glycine to co-activate NMDA receptors.

Quantitative Data Presentation

Preclinical Pharmacology

This compound has demonstrated high potency and selectivity for GlyT1 in preclinical models.

ParameterSpecies/Cell LineValueReference
GlyT1 IC₅₀ Rat Primary Cortical Neurons5.2 ± 1.2 nM[6]
GlyT1 IC₅₀ Human SK-N-MC Cells5.0 nM[4][6]
Selectivity GlyT2 and other off-targets>10 µM[6]
Preclinical In Vivo Target Engagement

Oral administration of this compound led to a dose-dependent increase in glycine levels in the cerebrospinal fluid (CSF) of rats, confirming central target engagement.

Dose (oral)Mean Glycine Increase in CSF (vs. Vehicle)P-valueReference
0.2 mg/kg30%Not Significant[6]
0.6 mg/kg61%< 0.05[6]
2.0 mg/kg78%< 0.01[6]
Clinical (Phase I) Target Engagement in Healthy Volunteers

Multiple doses of this compound in healthy volunteers resulted in a dose-dependent increase in CSF glycine levels, translating the preclinical findings to humans.

Dose (oral, multiple)Mean Glycine Increase in CSF (from baseline)Reference
5 mg1%[6]
10 mg~50%[6][9]
50 mg123%[6]
Clinical Efficacy (Phase II & III)

The clinical development program for this compound showed promising signals in Phase II, which were not confirmed in the larger Phase III CONNEX program.

Trial PhaseDosePrimary Endpoint (MCCB Overall Composite T-score)OutcomeReference
Phase II 2-25 mgChange from baseline at 12 weeksNon-flat dose-response curve suggesting cognitive improvement vs. placebo, particularly at 10 mg and 25 mg doses.[4][10][11]
Phase III (CONNEX 1, 2, 3) 10 mgChange from baseline at 26 weeksPrimary and key secondary endpoints were not met. No statistically significant effects on cognition or functioning were observed versus placebo.[12][13][14][15]

Signaling Pathways

Enhancement of NMDA receptor function by this compound is hypothesized to activate downstream signaling cascades crucial for synaptic plasticity. Upon activation, the NMDA receptor allows an influx of Ca²⁺, which acts as a second messenger. This Ca²⁺ influx activates several kinases, including Calcium/calmodulin-dependent protein kinase II (CaMKII), which in turn can phosphorylate transcription factors like the cAMP response element-binding protein (CREB).[16][17] Phosphorylated CREB promotes the transcription of genes involved in synaptic growth and efficacy, such as Brain-Derived Neurotrophic Factor (BDNF).[16]

This compound This compound GlyT1 GlyT1 This compound->GlyT1 Inhibits Glycine ↑ Synaptic Glycine GlyT1->Glycine Leads to NMDAR NMDA Receptor Glycine->NMDAR Potentiates Ca_Influx ↑ Ca²⁺ Influx NMDAR->Ca_Influx Allows CaM Calmodulin (CaM) Ca_Influx->CaM Activates CaMK CaMKII / CaMKIV CaM->CaMK Activates PKA PKA CaM->PKA Activates AC, leading to PKA CREB CREB CaMK->CREB Phosphorylates PKA->CREB Phosphorylates pCREB pCREB Gene_Expression Gene Expression (e.g., BDNF) pCREB->Gene_Expression Promotes

Caption: Downstream signaling cascade following NMDA receptor potentiation by this compound.

Experimental Protocols

In Vivo Microdialysis for Glycine Measurement in Rodents

This protocol provides a framework for assessing target engagement by measuring extracellular glycine levels in a specific brain region (e.g., prefrontal cortex or hippocampus) of a freely moving rat.

Objective: To quantify changes in extracellular glycine concentration following administration of a GlyT1 inhibitor.

Methodology:

  • Probe Implantation:

    • Anesthetize the rodent (e.g., with isoflurane) and place it in a stereotaxic frame.[18]

    • Surgically implant a guide cannula targeted to the brain region of interest.[18]

    • Allow the animal to recover for several days post-surgery.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe (e.g., 20 kDa molecular weight cutoff) through the guide cannula.[19]

    • Connect the probe's inlet to a syringe pump and its outlet to a collection vial.[20]

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1.0-2.0 µL/min).[20][21]

    • Allow for a stabilization period (e.g., 60-90 minutes) to achieve equilibrium.

  • Sample Collection & Dosing:

    • Collect baseline dialysate samples at regular intervals (e.g., every 20-30 minutes).[20]

    • Administer this compound or vehicle (e.g., via oral gavage).

    • Continue collecting post-dose dialysate samples for several hours.

  • Analysis:

    • Analyze the glycine concentration in the dialysate samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection after derivatization.

    • Calculate the percentage change from baseline for each post-dose sample.

A 1. Stereotaxic Surgery: Implant Guide Cannula in Rat Brain B 2. Recovery Period (Several Days) A->B C 3. Insert Microdialysis Probe B->C D 4. Perfuse with aCSF (e.g., 1.5 µL/min) C->D E 5. Collect Baseline Samples (e.g., 3 x 20 min) D->E F 6. Administer this compound or Vehicle (p.o.) E->F G 7. Collect Post-Dose Samples (e.g., 6 x 20 min) F->G H 8. HPLC Analysis of Glycine G->H I 9. Calculate % Change from Baseline H->I

Caption: Experimental workflow for in vivo microdialysis in rodents.
Mismatch Negativity (MMN) in Clinical Trials

Mismatch Negativity is an event-related potential (ERP) component of the electroencephalogram (EEG) that serves as a translational biomarker for auditory sensory processing, which is impaired in schizophrenia.[22][23] NMDA receptor function is critical for generating the MMN response.[22]

Objective: To assess the effect of this compound on auditory sensory processing deficits in patients with schizophrenia.

Methodology:

  • Participant Setup:

    • Seat the participant in a comfortable, sound-attenuated room.

    • Apply an EEG cap with electrodes placed according to the 10-20 international system. Record from standard scalp locations (e.g., Fz, Cz, Pz).

    • Ensure electrode impedances are low (e.g., <5 kΩ).

  • Auditory Paradigm:

    • Present a sequence of auditory stimuli via headphones. The participant is typically instructed to ignore the sounds and focus on a silent visual task to ensure attention is not directed at the stimuli.[24]

    • The sequence consists of a "standard" tone presented frequently (e.g., 80-90% of trials) and a "deviant" tone presented infrequently (e.g., 10-20%).[24]

    • The deviant tone differs from the standard in a single physical property, such as frequency (e.g., 1000 Hz standard vs. 1200 Hz deviant) or duration (e.g., 50 ms standard vs. 100 ms deviant).[24]

  • Data Acquisition:

    • Record continuous EEG data, time-locked to the onset of each auditory stimulus.

    • Use a sampling rate sufficient to capture the ERP waveform (e.g., ≥500 Hz).

  • Data Analysis:

    • Filter and epoch the continuous EEG data.

    • Reject epochs containing artifacts (e.g., eye blinks, muscle activity).

    • Average the epochs for the standard and deviant tones separately.

    • Create a "difference wave" by subtracting the averaged ERP for the standard tone from the averaged ERP for the deviant tone.[23]

    • Measure the peak negative amplitude of this difference wave in a specific time window (typically 100-250 ms post-stimulus). This is the MMN.

    • Compare the MMN amplitude between the this compound and placebo groups at baseline and post-treatment.

Discussion and Conclusion

This compound represents a well-founded therapeutic strategy based on the NMDA receptor hypofunction hypothesis of schizophrenia. Preclinical and Phase I studies successfully demonstrated its intended mechanism of action: potent and selective GlyT1 inhibition leading to increased central glycine levels.[4][6] Furthermore, Phase II results provided initial evidence of a pro-cognitive effect in patients with CIAS.[8][25]

However, the failure of the large-scale Phase III CONNEX program to replicate these findings highlights the profound challenges in translating promising early-stage signals into definitive clinical efficacy for cognitive enhancement in schizophrenia.[12][13][14] Several factors could contribute to this outcome, including the heterogeneity of the patient population, the complex pathophysiology of CIAS that may extend beyond simple NMDA receptor hypofunction, and the potential for an inverted 'U' dose-response relationship where excessive NMDA receptor stimulation could be non-therapeutic.[4]

The data and methodologies presented in this guide underscore the rigorous scientific approach taken in the development of this compound. While the ultimate clinical outcome was disappointing, the program has provided valuable insights for the field.[12][14] Future research must continue to refine our understanding of the neurobiological underpinnings of CIAS to identify novel targets and develop more effective therapeutic strategies for this area of high unmet medical need.

References

Iclepertin (BI 425809): A Technical Whitepaper on its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iclepertin (BI 425809) is an investigational small molecule that has been the subject of significant research due to its potential as a therapeutic agent for cognitive impairment associated with schizophrenia (CIAS). As a potent and selective inhibitor of the glycine transporter 1 (GlyT1), this compound modulates the glutamatergic system, a key pathway implicated in the pathophysiology of schizophrenia. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. Detailed experimental methodologies for its synthesis and key assays are presented, alongside a visualization of its mechanism of action.

Chemical Structure and Identification

This compound is a complex molecule featuring a central phenyl ring substituted with a sulfonyl group and a trifluoroethoxy moiety, linked via an amide bond to a bicyclic amine which in turn is attached to a trifluoromethyl-substituted isoxazole ring.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name [5-methylsulfonyl-2-[(2R)-1,1,1-trifluoropropan-2-yl]oxyphenyl]-[(1R,5R)-1-[5-(trifluoromethyl)-1,2-oxazol-3-yl]-3-azabicyclo[3.1.0]hexan-3-yl]methanone[1]
SMILES O=C(C1=C(C=CC(S(C)(=O)=O)=C1)O--INVALID-LINK--C(F)(F)F)N2C[C@]3(C4=NOC(C(F)(F)F)=C4)--INVALID-LINK--([H])C3
Molecular Formula C₂₀H₁₈F₆N₂O₅S[2][3]
Molecular Weight 512.42 g/mol [2][3]
CAS Number 1421936-85-7[2][3]

Physicochemical Properties

This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by low aqueous solubility and high membrane permeability[4][5]. This profile suggests that the absorption of this compound is primarily limited by its dissolution rate.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Solubility Soluble in DMSO and EtOH. Solubility in DMSO: 11.36 mg/mL (22.17 mM)[6][6]
Permeability High[4][5]
pKa Not publicly available
LogP Not publicly available

Pharmacological Properties and Mechanism of Action

This compound is a potent and selective inhibitor of the glycine transporter 1 (GlyT1)[7]. GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting this transporter, this compound increases the synaptic concentration of glycine. Glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a critical component of glutamatergic neurotransmission. Enhanced activation of NMDA receptors is hypothesized to improve synaptic plasticity and cognitive function, which are impaired in schizophrenia[3].

Table 3: Pharmacological Activity of this compound

ParameterSpecies/Cell LineValueReference
IC₅₀ (GlyT1) Rat primary neurons5.2 nM
IC₅₀ (GlyT1) Human SK-N-MC cells5.0 nM
Signaling Pathway

The mechanism of action of this compound involves the modulation of the NMDA receptor signaling pathway through the inhibition of GlyT1.

Iclepertin_MOA This compound This compound GlyT1 Glycine Transporter 1 (GlyT1) This compound->GlyT1 Inhibits Glycine_synapse Increased Synaptic Glycine GlyT1->Glycine_synapse Leads to NMDA_R NMDA Receptor Glycine_synapse->NMDA_R Co-agonizes Neuronal_Signal Enhanced Neuronal Signaling & Plasticity NMDA_R->Neuronal_Signal Activates Cognitive_Function Potential Improvement in Cognitive Function Neuronal_Signal->Cognitive_Function Contributes to

Mechanism of action of this compound.

Experimental Protocols

Synthesis of this compound

A robust and scalable synthesis for this compound has been developed. The process involves the coupling of two key building blocks: (R)-5-(methylsulfonyl)-2-((1,1,1-trifluoropropan-2-yl)oxy)benzoic acid and 3-((1R,5R)-3-azabicyclo[3.1.0]hexan-1-yl)-5-(trifluoromethyl)isoxazole[8]. The synthesis of the stable isotope-labeled this compound has also been described for use in bioanalytical studies[8][9]. A detailed, multi-step synthetic route is available in the scientific literature, outlining the reagents, conditions, and purification methods for producing this compound on a multi-kilogram scale.

Synthesis_Workflow cluster_0 Synthesis of Building Block 1 cluster_1 Synthesis of Building Block 2 Start1 Starting Materials 1 Step1_1 Multi-step Synthesis Start1->Step1_1 BB1 (R)-5-(methylsulfonyl)-2-((1,1,1- trifluoropropan-2-yl)oxy)benzoic acid Step1_1->BB1 Coupling Amide Coupling BB1->Coupling Start2 Starting Materials 2 Step2_1 Multi-step Synthesis Start2->Step2_1 BB2 3-((1R,5R)-3-azabicyclo[3.1.0]hexan-1-yl)-5- (trifluoromethyl)isoxazole Step2_1->BB2 BB2->Coupling Purification Purification & Crystallization Coupling->Purification Iclepertin_final This compound Purification->Iclepertin_final

General workflow for the synthesis of this compound.
GlyT1 Inhibition Assay (IC₅₀ Determination)

The inhibitory potency of this compound on GlyT1 was determined using a radioligand uptake assay in both rat primary cortical neurons and human SK-N-MC cells. A general protocol for such an assay is as follows:

  • Cell Culture: Rat primary cortical neurons or human SK-N-MC cells are cultured under standard conditions to form a confluent monolayer in multi-well plates.

  • Assay Buffer: Cells are washed and incubated in a physiological buffer.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of this compound for a specified period.

  • Radioligand Addition: [³H]-glycine is added to the wells to initiate the uptake reaction.

  • Uptake Termination: After a defined incubation time, the uptake of [³H]-glycine is terminated by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Scintillation Counting: Cells are lysed, and the amount of incorporated radioactivity is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition of [³H]-glycine uptake at each this compound concentration is calculated relative to a vehicle control. The IC₅₀ value, the concentration of this compound that causes 50% inhibition of glycine uptake, is determined by fitting the data to a four-parameter logistic equation using non-linear regression analysis[10].

Clinical Trial Protocol (CONNEX Program)

The efficacy and safety of this compound for the treatment of CIAS were investigated in the Phase III CONNEX program, which consisted of three randomized, double-blind, placebo-controlled trials (CONNEX-1, CONNEX-2, and CONNEX-3)[11][12].

  • Patient Population: Adult patients (18-50 years old) with a diagnosis of schizophrenia, on stable antipsychotic treatment, and exhibiting cognitive impairment.

  • Study Design: Participants were randomized to receive either this compound (10 mg once daily) or a matching placebo, in addition to their standard antipsychotic medication, for a 26-week treatment period[12][13].

  • Primary Endpoint: The primary outcome measure was the change from baseline in the overall composite T-score of the Measurement and Treatment Research to Improve Cognition in Schizophrenia (MATRICS) Consensus Cognitive Battery (MCCB)[11].

  • Key Secondary Endpoints: These included changes in the Schizophrenia Cognition Rating Scale (SCoRS) total score and the Virtual Reality Functional Capacity Assessment Tool (VRFCAT) adjusted total time T-score[11].

  • Safety and Tolerability: Assessed through the monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

Despite promising Phase II results, the Phase III CONNEX program did not meet its primary and key secondary endpoints, as this compound did not demonstrate a statistically significant improvement in cognition or functioning compared to placebo[3][12].

Clinical_Trial_Workflow Screening Patient Screening (Schizophrenia, 18-50 years) Randomization Randomization (1:1) Screening->Randomization Treatment_this compound This compound (10 mg/day) + Standard of Care (26 weeks) Randomization->Treatment_this compound Treatment_Placebo Placebo + Standard of Care (26 weeks) Randomization->Treatment_Placebo Endpoint_Assessment Primary & Secondary Endpoint Assessment (MCCB, SCoRS, VRFCAT) Treatment_this compound->Endpoint_Assessment Safety_Monitoring Safety Monitoring (Throughout the study) Treatment_this compound->Safety_Monitoring Treatment_Placebo->Endpoint_Assessment Treatment_Placebo->Safety_Monitoring

Simplified workflow of the CONNEX Phase III clinical trials.

Conclusion

This compound is a well-characterized GlyT1 inhibitor with a clear mechanism of action on the glutamatergic system. Its chemical and pharmacological properties have been extensively studied, revealing it to be a potent and selective molecule. While preclinical and Phase II clinical data were promising for the treatment of cognitive impairment in schizophrenia, the large-scale Phase III CONNEX program did not demonstrate a significant therapeutic benefit. The data and methodologies presented in this whitepaper provide a valuable resource for researchers in the fields of neuroscience and drug development, contributing to the collective knowledge of GlyT1 inhibition and its potential therapeutic applications.

References

An In-depth Technical Guide on Iclepertin for Cognitive Impairment in Schizophrenia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iclepertin (also known as BI 425809) is an investigational, orally administered, potent, and selective small-molecule inhibitor of the glycine transporter 1 (GlyT1).[1][2] Developed by Boehringer Ingelheim, it was investigated as a potential first-in-class pharmacotherapy for treating cognitive impairment associated with schizophrenia (CIAS), a core domain of the illness that significantly impacts daily functioning and for which no approved treatments currently exist.[3][4][5]

The therapeutic rationale for this compound is based on the glutamate hypofunction hypothesis of schizophrenia.[3][6] By inhibiting GlyT1, this compound is designed to increase the synaptic concentration of glycine, an obligatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[7][8] This action is intended to enhance NMDA receptor-mediated neurotransmission, potentially improving synaptic plasticity and ameliorating the cognitive deficits characteristic of schizophrenia.[6][9]

Despite a promising mechanism of action and positive Phase II trial results, the extensive Phase III clinical program (CONNEX) ultimately did not demonstrate a statistically significant effect of this compound on cognition or functioning compared to placebo.[10][11][12] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, clinical trial data, and experimental protocols.

Mechanism of Action: GlyT1 Inhibition and NMDA Receptor Modulation

Schizophrenia is associated with abnormalities in glutamatergic pathways, particularly the hypofunction of the NMDA receptor.[6] The NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. GlyT1, located on glial cells and presynaptic neurons, regulates glycine levels in the synapse by re-uptaking it from the synaptic cleft.[8][13]

This compound selectively inhibits GlyT1, blocking this reuptake process.[7][8] The resulting increase in extracellular glycine is hypothesized to enhance the activation of NMDA receptors, thereby normalizing glutamatergic signaling. This enhanced signaling is believed to improve synaptic plasticity, which is crucial for learning and memory processes that are impaired in schizophrenia.[9][14]

Iclepertin_Mechanism_of_Action This compound Signaling Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_glia Astrocyte Glutamate_Vesicle Glutamate Glutamate_Synapse Glutamate Glutamate_Vesicle->Glutamate_Synapse Release NMDAR NMDA Receptor Ca_Influx Ca²+ Influx & Synaptic Plasticity NMDAR->Ca_Influx Activation AMPAR AMPA Receptor GlyT1 Glycine Transporter 1 (GlyT1) This compound This compound This compound->GlyT1 Inhibits Glycine_Synapse Glycine Glycine_Synapse->NMDAR Co-agonist Binding Glycine_Synapse->GlyT1 Reuptake Glutamate_Synapse->NMDAR Binds Glutamate_Synapse->AMPAR Binds

Caption: this compound inhibits GlyT1 on astrocytes, increasing synaptic glycine levels to enhance NMDA receptor activation.

Clinical Development Program

This compound advanced through a comprehensive clinical development program, culminating in the large-scale Phase III CONNEX trials. While Phase I studies in healthy volunteers established safety and target engagement,[2][9] the key efficacy data emerged from the Phase II and Phase III studies in patients with schizophrenia.

Phase II Clinical Trial (NCT02832037)

A 12-week, randomized, double-blind, placebo-controlled Phase II study provided the initial proof-of-concept for this compound in treating CIAS. The trial demonstrated that this compound was generally well-tolerated and resulted in a statistically significant improvement in cognition.[3][5][15]

Experimental Protocol: Phase II (NCT02832037)

  • Objective: To evaluate the efficacy, safety, and tolerability of different doses of this compound compared to placebo in patients with CIAS.

  • Design: Randomized, double-blind, placebo-controlled, parallel-group trial.[16]

  • Patient Population: 509 adult patients with a diagnosis of schizophrenia who were clinically stable on their existing antipsychotic medication.[3][17]

  • Intervention: Patients were randomized to receive once-daily oral doses of this compound (2 mg, 5 mg, 10 mg, or 25 mg) or placebo for a duration of 12 weeks.[16]

  • Primary Endpoint: Change from baseline in the overall composite T-score of the Measurement and Treatment Research to Improve Cognition in Schizophrenia (MATRICS) Consensus Cognitive Battery (MCCB).[18]

  • Key Outcomes: The trial met its primary endpoint, with the 10 mg and 25 mg doses showing the largest separation from placebo and demonstrating cognitive improvement.[2][6][16] Adverse events were balanced across all treatment groups and placebo.[16]

Table 1: Summary of Key Phase II Efficacy Results

Dose Group N Outcome Measure Result
This compound 2 mg ~85 MCCB Composite Score Statistically significant benefit vs. placebo in 5 of 6 dose-response models.[16]
This compound 5 mg ~85 MCCB Composite Score Statistically significant benefit vs. placebo in 5 of 6 dose-response models.[16]
This compound 10 mg ~85 MCCB Composite Score Showed the largest separation from placebo.[6][16]
This compound 25 mg ~85 MCCB Composite Score Showed the largest separation from placebo.[6][16]

| Placebo | ~168 | MCCB Composite Score | Comparator group.[16] |

Phase III CONNEX Program

Based on the promising Phase II results, Boehringer Ingelheim initiated the CONNEX program, one of the largest clinical trial programs for CIAS to date.[10][12] The program consisted of three replicate Phase III trials (CONNEX-1, CONNEX-2, CONNEX-3) and a long-term open-label extension study (CONNEX-X).[10][18]

Experimental Protocol: Phase III CONNEX Program

  • Objective: To confirm the efficacy, safety, and tolerability of this compound 10 mg once daily for improving cognition and functioning in adults with schizophrenia.[3][19]

  • Design: Three randomized, double-blind, placebo-controlled, parallel-group trials.[10][20]

  • Patient Population: A total of 1,840 patients across 41 countries were enrolled.[10][12] Key inclusion criteria included being 18-50 years old, clinically stable on 1-2 antipsychotic medications for at least 12 weeks, and having functional impairment.[11][19]

  • Intervention: Patients were randomized 1:1 to receive either oral this compound 10 mg or placebo once daily for 26 weeks, as an adjunct to their stable antipsychotic treatment.[10][20]

  • Primary Endpoint: Change from baseline in the MCCB overall composite T-score at week 26.[17][18]

  • Key Secondary Endpoints:

    • Change from baseline in the Schizophrenia Cognition Rating Scale (SCoRS) total score.[17][19]

    • Change from baseline in the Virtual Reality Functional Capacity Assessment Tool (VRFCAT) adjusted total time T-score.[17][18][19]

CONNEX_Trial_Workflow General Workflow of the CONNEX Phase III Trials Screening Patient Screening (N=1,840 Total Enrolled) Inclusion Inclusion Criteria Met: - Schizophrenia Diagnosis - Age 18-50 - Stable on Antipsychotics Screening->Inclusion Exclusion Exclusion Criteria Applied: - Unstable Illness - Concomitant Cognitive Therapy Inclusion->Exclusion Randomization 1:1 Randomization Exclusion->Randomization Arm_this compound Treatment Arm: This compound 10 mg QD + SOC Randomization->Arm_this compound Arm_Placebo Control Arm: Placebo QD + SOC Randomization->Arm_Placebo Treatment_Period 26-Week Double-Blind Treatment Period Arm_this compound->Treatment_Period Arm_Placebo->Treatment_Period Endpoints Endpoint Assessment (Week 26) Treatment_Period->Endpoints Primary_EP Primary: MCCB Composite Score Endpoints->Primary_EP Secondary_EP Secondary: SCoRS & VRFCAT Endpoints->Secondary_EP

Caption: Workflow diagram for the Phase III CONNEX clinical trials.

Phase III Results

In January 2025, Boehringer Ingelheim announced that the CONNEX program did not meet its primary and key secondary endpoints.[4][10] Top-line results showed no statistically significant effects on cognition or functioning for patients treated with this compound compared to placebo after six months of treatment.[11][12][16] Following these results, the long-term extension trial, CONNEX-X, was discontinued.[10][20]

Table 2: Phase III CONNEX Program Top-Line Efficacy Results

Endpoint This compound 10 mg vs. Placebo Statistical Significance
Primary: Change in MCCB Overall Composite Score No statistically significant effect observed.[10][20] Not Met[10]
Key Secondary: Change in SCoRS Total Score No statistically significant effect observed.[10][20] Not Met[10]

| Key Secondary: Change in VRFCAT Score | No statistically significant effect observed on functioning.[10][11] | Not Met[10] |

Safety and Tolerability

Across the entire clinical development program, including the large-scale Phase III trials, this compound was consistently reported to be generally well-tolerated.[10][11] The safety profile remained consistent with previous studies, with no major or unexpected safety concerns identified.[4][16][20]

Conclusion and Future Directions

This compound represented a significant effort to address the high unmet need for a pharmacological treatment for cognitive impairment in schizophrenia. Its mechanism, targeting the glutamatergic system via GlyT1 inhibition, was strongly rooted in the neurobiology of the disease. While the Phase II study provided encouraging evidence of pro-cognitive effects, the definitive Phase III CONNEX program failed to confirm these findings.[10][12]

The discrepancy between the Phase II and Phase III results underscores the challenges in developing drugs for CIAS. Despite the disappointing outcome, Boehringer Ingelheim stated that the data from the CONNEX program, the largest of its kind, will be shared with the scientific community to aid in the understanding of CIAS and inform future research in this critical area.[10][20] The journey of this compound highlights the complexity of translating a promising mechanism into clinical efficacy for the cognitive symptoms of schizophrenia.

References

Investigational Nootropics for Schizophrenia: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cognitive impairment is a core and debilitating feature of schizophrenia, representing a significant unmet medical need as current antipsychotic medications primarily address positive symptoms. This technical guide provides an in-depth overview of key investigational nootropics in clinical development for the treatment of cognitive impairment associated with schizophrenia (CIAS). We delve into the mechanisms of action, summarize quantitative clinical trial data, and provide detailed experimental protocols for prominent drug candidates. This guide is intended to serve as a resource for researchers, scientists, and drug development professionals navigating the complex landscape of cognitive enhancement in schizophrenia. We explore compounds targeting glutamatergic, cholinergic, and other novel pathways, including Glycine Transporter-1 (GlyT1) inhibitors, D-Amino Acid Oxidase (DAAO) inhibitors, muscarinic receptor agonists, and voltage-gated sodium channel modulators. While the path to an approved treatment for CIAS has been fraught with challenges, with several high-profile trial failures, the insights gained from these investigations are invaluable for shaping future research and development efforts.

Glutamatergic System Modulators

The glutamate hypothesis of schizophrenia posits that hypofunction of the N-methyl-D-aspartate (NMDA) receptor is a central element in the pathophysiology of the disorder, contributing significantly to cognitive deficits.[1][2][3] Consequently, a major focus of drug development has been on agents that can enhance NMDA receptor signaling.

Glycine Transporter-1 (GlyT1) Inhibitors

Mechanism of Action: GlyT1 is a presynaptic and glial transporter that regulates the concentration of the NMDA receptor co-agonist glycine in the synaptic cleft.[1] By inhibiting GlyT1, these agents increase synaptic glycine levels, thereby enhancing NMDA receptor function and potentially improving cognitive processes.[1]

Iclepertin is a potent and selective GlyT1 inhibitor that was under development by Boehringer Ingelheim. Despite promising Phase II results, the Phase III CONNEX program did not meet its primary endpoints.[4][5][6][7][8]

Signaling Pathway: GlyT1 Inhibition and NMDA Receptor Modulation

GlyT1_Inhibition GlyT1 Inhibition and NMDA Receptor Modulation cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate_vesicle Glutamate Glutamate Glutamate Glutamate_vesicle->Glutamate Release NMDA_Receptor NMDA Receptor (Inactive) Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Co-agonist Binding GlyT1 GlyT1 Glycine->GlyT1 Reuptake NMDA_Receptor_Active NMDA Receptor (Active) NMDA_Receptor->NMDA_Receptor_Active Activation Ca_ion Ca²⁺ Influx NMDA_Receptor_Active->Ca_ion Cognitive_Function Improved Cognitive Function Ca_ion->Cognitive_Function Cellular Signaling This compound This compound This compound->GlyT1 Inhibits

Caption: this compound inhibits GlyT1, increasing synaptic glycine and enhancing NMDA receptor function.

Experimental Protocol: CONNEX-1, -2, & -3 Trials (NCT04846868, NCT04846881, NCT04860830) [4][5][9][10][11]

  • Study Design: Three identical randomized, double-blind, placebo-controlled, parallel-group Phase III trials.

  • Participants: Approximately 586 patients per trial, aged 18-50 years, with a DSM-5 diagnosis of schizophrenia. Patients were required to be clinically stable on their current antipsychotic treatment (1-2 medications, excluding clozapine) for at least 12 weeks.[4][5][9]

  • Inclusion Criteria:

    • Diagnosis of schizophrenia (DSM-5).

    • Clinically stable in the residual (non-acute) phase.

    • Functional impairment in daily activities.

    • Stable on antipsychotic medication.

    • Have a study partner who interacts with them for at least one hour per week.[4][5][9]

  • Exclusion Criteria:

    • Current DSM-5 diagnosis other than schizophrenia (e.g., bipolar disorder, schizoaffective disorder).

    • Cognitive impairment due to other neurological or developmental disorders.

    • Treatment with clozapine, stimulants, ketamine, or ECT within 6 months prior to randomization.[4][12]

    • History of moderate to severe substance use disorder (excluding caffeine and nicotine) within the last 12 months.[4]

  • Intervention:

    • This compound 10 mg administered orally once daily for 26 weeks.

    • Matching placebo administered orally once daily for 26 weeks.

  • Primary Endpoint: Change from baseline in the overall composite T-score of the Measurement and Treatment Research to Improve Cognition in Schizophrenia (MATRICS) Consensus Cognitive Battery (MCCB).[9][13]

  • Key Secondary Endpoints:

    • Change from baseline in the Schizophrenia Cognition Rating Scale (SCoRS) total score.[9]

    • Change from baseline in the Virtual Reality Functional Capacity Assessment Tool (VRFCAT) adjusted total time T-score.[9]

  • Statistical Analysis: The primary analysis was planned to compare the change from baseline in the MCCB overall composite score between the this compound and placebo groups.

Quantitative Data: this compound CONNEX Program

Trial ProgramPrimary EndpointResultp-value
CONNEX Change in MCCB Overall Composite Score at 26 weeksNot MetNot Statistically Significant
CONNEX Change in SCoRS Total Score at 26 weeksNot MetNot Statistically Significant

Note: Specific numerical data from the CONNEX trials have not been fully published, but top-line results indicate a failure to meet primary and key secondary endpoints.[5][6][7][8]

D-Amino Acid Oxidase (DAAO) Inhibitors

Mechanism of Action: DAAO is an enzyme that metabolizes D-serine, another important co-agonist at the NMDA receptor. By inhibiting DAAO, these agents increase the levels of D-serine, which can then enhance NMDA receptor-mediated neurotransmission.

Luvadaxistat is a selective DAAO inhibitor that was investigated for both negative symptoms and cognitive impairment in schizophrenia. While it showed some pro-cognitive signals in the Phase II INTERACT study, a subsequent Phase II study (ERUDITE) failed to replicate these findings, leading to the discontinuation of its development for this indication.[14][15][16][17]

Experimental Workflow: Luvadaxistat INTERACT Trial

INTERACT_Workflow Luvadaxistat INTERACT Trial Workflow cluster_treatment 12-Week Double-Blind Treatment Screening Screening (N=256) PlaceboRunIn 14-Day Single-Blind Placebo Run-in Screening->PlaceboRunIn Randomization Randomization PlaceboRunIn->Randomization Placebo Placebo (n=87) Randomization->Placebo Luvada50 Luvadaxistat 50mg (n=58) Randomization->Luvada50 Luvada125 Luvadaxistat 125mg (n=56) Randomization->Luvada125 Luvada500 Luvadaxistat 500mg (n=55) Randomization->Luvada500 Endpoint Primary & Secondary Endpoint Assessment (Week 12) Placebo->Endpoint Luvada50->Endpoint Luvada125->Endpoint Luvada500->Endpoint

Caption: Workflow of the Phase II INTERACT trial for luvadaxistat.

Experimental Protocol: INTERACT Trial (NCT03382639) [8][9][18][19][20]

  • Study Design: A 12-week, randomized, double-blind, placebo-controlled, parallel-group Phase II study.

  • Participants: 256 adult patients with a DSM-5 diagnosis of schizophrenia and persistent negative symptoms.

  • Inclusion Criteria:

    • Diagnosis of schizophrenia for at least one year.

    • Receiving stable background antipsychotic therapy (excluding clozapine).[8]

  • Intervention:

    • Luvadaxistat 50 mg, 125 mg, or 500 mg once daily.

    • Placebo once daily.

  • Primary Endpoint: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) Negative Symptom Factor Score (NSFS) at week 12.[9][18]

  • Secondary Cognitive Endpoints:

    • Change from baseline in the Brief Assessment of Cognition in Schizophrenia (BACS) composite score.[9][18]

    • Change from baseline in the Schizophrenia Cognition Rating Scale (SCoRS) score.[9][18]

Quantitative Data: Luvadaxistat INTERACT Trial

Treatment GroupEndpointResult vs. Placebop-value (one-sided)
Luvadaxistat 50 mg PANSS NSFS (Primary)No significant improvement-
Luvadaxistat 50 mg BACS Composite ScoreImprovement0.031
Luvadaxistat 50 mg SCoRS Interviewer Total ScoreImprovement0.011

Note: While showing a signal on cognitive endpoints, the primary endpoint for negative symptoms was not met. A subsequent Phase II trial (ERUDITE) failed to confirm the cognitive benefits.[9][16][18]

Cholinergic System Modulators

The cholinergic system, particularly muscarinic receptors, plays a crucial role in cognitive functions such as learning and memory.[21][22]

Muscarinic M1 and M4 Receptor Agonists

Mechanism of Action: Xanomeline is an agonist at M1 and M4 muscarinic acetylcholine receptors in the central nervous system.[23][24] Activation of these receptors is thought to modulate downstream dopamine release, offering a novel, non-dopamine-receptor-blocking mechanism for treating psychosis and potentially cognitive symptoms.[20][23] Trospium is a peripherally acting muscarinic antagonist that does not cross the blood-brain barrier and is co-formulated to mitigate the peripheral cholinergic side effects of xanomeline.[23]

KarXT has demonstrated efficacy in treating the positive and negative symptoms of schizophrenia in its Phase III EMERGENT program. While not a primary cognitive enhancer, post-hoc analyses of clinical trial data suggest potential benefits for cognitive impairment.[3]

Signaling Pathway: KarXT Central and Peripheral Action

KarXT_MoA KarXT Mechanism of Action cluster_CNS Central Nervous System (CNS) cluster_PNS Peripheral Nervous System (PNS) Xanomeline_CNS Xanomeline M1M4_Receptors M1/M4 Receptors Xanomeline_CNS->M1M4_Receptors Agonist Dopamine_Modulation Dopamine Modulation M1M4_Receptors->Dopamine_Modulation Symptom_Improvement Improvement in Psychosis & Cognition Dopamine_Modulation->Symptom_Improvement Xanomeline_PNS Xanomeline Peripheral_Muscarinic Peripheral Muscarinic Receptors Xanomeline_PNS->Peripheral_Muscarinic Activates Trospium Trospium Trospium->Peripheral_Muscarinic Antagonist BBB Blood-Brain Barrier Side_Effects Cholinergic Side Effects Peripheral_Muscarinic->Side_Effects KarXT KarXT (Oral) KarXT->Xanomeline_CNS Crosses BBB KarXT->Xanomeline_PNS KarXT->Trospium

Caption: KarXT's dual mechanism: central M1/M4 agonism and peripheral antagonism.

Experimental Protocol: EMERGENT-2 Trial (NCT04659161) [7][13][25][26][27]

  • Study Design: A 5-week, randomized, double-blind, placebo-controlled, flexible-dose Phase III inpatient trial.[7][25]

  • Participants: 252 adult patients (18-65 years) with a DSM-5 diagnosis of schizophrenia experiencing a recent worsening of psychosis warranting hospitalization.[7][25]

  • Inclusion Criteria:

    • PANSS total score ≥ 80.

    • Clinical Global Impression-Severity (CGI-S) score ≥ 4.[7][25]

  • Intervention:

    • KarXT (xanomeline/trospium) administered twice daily with a flexible dosing schedule, titrating up to a maximum of 125 mg xanomeline / 30 mg trospium.[7][26]

    • Placebo administered twice daily.

  • Primary Endpoint: Change from baseline in PANSS total score at week 5.[26]

  • Key Secondary Endpoints:

    • Change from baseline in PANSS positive subscale, PANSS negative subscale, and PANSS Marder negative factor scores.[27]

Quantitative Data: Xanomeline-Trospium EMERGENT-2 Trial

EndpointKarXT Change from Baseline (n=126)Placebo Change from Baseline (n=125)Difference (p-value)
PANSS Total Score (Primary) -21.2-11.6-9.6 (p<0.0001)
PANSS Positive Subscale -6.8-3.9-2.9 (p<0.0001)
PANSS Negative Subscale -4.0-2.3-1.8 (p=0.0005)

Data from the EMERGENT-2 trial demonstrated significant improvements in positive and negative symptoms. Cognitive outcomes were not primary endpoints but post-hoc analyses suggest potential benefits.[13][22][28]

Other Novel Mechanisms

Voltage-Gated Sodium Channel Modulators

Mechanism of Action: Evenamide is a voltage-gated sodium channel blocker that preferentially inhibits the aberrant release of glutamate associated with neuronal hyperexcitability, without affecting basal glutamate levels.[18][19][29][30] This mechanism is distinct from traditional antipsychotics and aims to restore glutamatergic homeostasis.

Evenamide is being developed as an add-on therapy for patients with schizophrenia who have an inadequate response to current antipsychotics. Positive results have been reported from a Phase II/III study.[31][32][33]

Experimental Protocol: Study 008A [6][23][32][34][35]

  • Study Design: A 4-week, randomized, double-blind, placebo-controlled Phase II/III international study.[23][34]

  • Participants: 291 patients with chronic schizophrenia with an inadequate response to a stable dose of a second-generation antipsychotic.[23]

  • Inclusion Criteria:

    • Diagnosis of schizophrenia (DSM-5).

    • Inadequate response to current antipsychotic treatment.

    • PANSS score of 70-85 and CGI-S of 4-6.[6]

  • Intervention:

    • Evenamide 30 mg twice daily as an add-on therapy.

    • Placebo twice daily as an add-on therapy.

  • Primary Endpoint: Change from baseline in PANSS Total Score at day 29.[23]

  • Key Secondary Endpoint: Change from baseline in CGI-S.[23]

Quantitative Data: Evenamide Study 008A

EndpointEvenamide Change from BaselinePlacebo Change from BaselineDifference (p-value)
PANSS Total Score (Primary) -10.2-7.6-2.5 (p=0.006)
CGI-S LS Mean Difference: 0.16 (p=0.037)

Data from Study 008A indicate a statistically significant and clinically meaningful benefit of add-on evenamide in patients with an inadequate response to antipsychotics.[32][33]

5-HT2A/Sigma-2/α1A-Adrenergic Receptor Antagonists

Mechanism of Action: Roluperidone is an antagonist at multiple receptor types, including serotonin 5-HT2A, sigma-2, and α1A-adrenergic receptors.[2][36] This multi-modal mechanism is hypothesized to modulate downstream dopaminergic and glutamatergic pathways, with a potential to specifically target negative symptoms of schizophrenia.[36]

Roluperidone has been investigated as a monotherapy for the negative symptoms of schizophrenia. Clinical trial results have been mixed, with a Phase III trial narrowly missing its primary endpoint.[25][35][37]

Experimental Protocol: Phase 3 Trial (NCT03397134) [15][31][37][38][39]

  • Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[31]

  • Participants: 513 adult patients with a diagnosis of schizophrenia and moderate to severe negative symptoms.[37]

  • Inclusion Criteria:

    • PANSS negative subscore > 20.[31]

  • Intervention:

    • Roluperidone 32 mg/day or 64 mg/day.

    • Placebo.

  • Primary Endpoint: Change from baseline in the PANSS Marder Negative Symptoms Factor Score (NSFS).[31][37]

  • Key Secondary Endpoint: Change in the Personal and Social Performance (PSP) Scale Total Score.[31][37]

Quantitative Data: Roluperidone Phase 3 Trial

Treatment GroupEndpointResult vs. Placebop-value
Roluperidone 64 mg NSFS (Primary)Marginally missed statistical significance≤0.064
Roluperidone 64 mg PSP Total ScoreStatistically significant improvement≤0.021

The Phase III trial of roluperidone showed a signal of efficacy, particularly on the secondary endpoint of social functioning, but did not meet its primary endpoint for negative symptoms with statistical significance in the intent-to-treat analysis.[35][37]

Conclusion and Future Directions

The development of nootropics for schizophrenia remains a challenging yet critical area of research. The recent failures of large-scale Phase III trials, such as the CONNEX program for this compound, underscore the complexities of targeting cognitive impairment in this patient population. Similarly, the mixed results for luvadaxistat highlight the difficulties in translating promising Phase II signals into confirmatory evidence.

Despite these setbacks, the field continues to advance. The novel, non-dopaminergic mechanism of xanomeline-trospium, with its demonstrated efficacy on positive and negative symptoms and potential cognitive benefits, represents a significant step forward. Furthermore, the promising results for evenamide as an adjunctive therapy offer a new strategy for patients who do not adequately respond to existing treatments.

Future research should focus on refining patient selection through biomarkers, developing more sensitive and ecologically valid cognitive endpoints, and exploring combination therapies that may have synergistic effects on cognitive function. The detailed protocols and quantitative data summarized in this guide are intended to aid in the rational design of future clinical trials and to foster continued innovation in the pursuit of effective treatments for the cognitive deficits of schizophrenia.

References

Methodological & Application

Application Notes and Protocols for Testing Iclepertin Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide researchers, scientists, and drug development professionals with a guide to utilizing animal models for assessing the efficacy of Iclepertin (BI 425809), a selective glycine transporter-1 (GlyT1) inhibitor aimed at treating cognitive impairment associated with schizophrenia (CIAS).

Introduction to this compound and its Mechanism of Action

This compound is an investigational therapeutic agent that functions by inhibiting the GlyT1 transporter. This transporter is responsible for the reuptake of glycine from the synaptic cleft, particularly in glutamatergic synapses. By blocking GlyT1, this compound increases the extracellular concentration of glycine. Glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, meaning its presence is necessary for the primary agonist, glutamate, to activate the receptor. Enhanced activation of NMDA receptors is hypothesized to improve synaptic plasticity and alleviate the cognitive deficits observed in schizophrenia.

The primary animal models used to test this compound's efficacy replicate the hypofunction of the NMDA receptor system, a key pathophysiological feature of schizophrenia. This is typically achieved by administering NMDA receptor antagonists like phencyclidine (PCP) or dizocilpine (MK-801) to rodents.

Key Preclinical Animal Models

The most common approach involves inducing a transient state of cognitive deficit in healthy rodents using non-competitive NMDA receptor antagonists.

  • Model: NMDA Receptor Antagonist-Induced Cognitive Deficit

  • Species: Mice (e.g., C57BL/6) or Rats (e.g., Sprague-Dawley, Wistar)

  • Inducing Agent: Dizocilpine (MK-801) or Phencyclidine (PCP)

  • Rationale: These agents block NMDA receptor function, transiently mimicking the cognitive impairments (e.g., deficits in memory and executive function) seen in schizophrenia. This provides a platform to test if procognitive compounds like this compound can reverse these deficits.

Experimental Protocols

Detailed methodologies for two widely used behavioral assays to assess cognitive domains affected in schizophrenia—recognition memory and working memory—are provided below.

Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory, a form of episodic memory that is often impaired in schizophrenia. The test is based on the innate tendency of rodents to explore a novel object more than a familiar one.

Protocol:

  • Habituation Phase:

    • Place each animal in an empty, open-field arena (e.g., 40x40x40 cm) for 5-10 minutes per day for 2-3 days prior to testing. This reduces novelty-induced stress and exploratory behavior unrelated to the objects.

  • Familiarization/Training Phase (T1):

    • Place two identical objects (e.g., small glass bottles, metal cubes) in opposite, counterbalanced corners of the arena.

    • Allow the animal to freely explore the objects for a set period (e.g., 5-10 minutes).

    • Exploration is defined as the animal's nose being directed at the object at a distance of ≤ 2 cm.

    • Return the animal to its home cage after the session.

  • Inter-Trial Interval (ITI):

    • A retention interval, typically ranging from 1 to 24 hours, is imposed. Longer intervals test long-term memory. For NMDA antagonist models, a shorter ITI (e.g., 60 minutes) is common.

  • Test Phase (T2):

    • Return the animal to the same arena, where one of the familiar objects has been replaced by a novel object.

    • Administer the NMDA receptor antagonist (e.g., MK-801 at 0.1-0.2 mg/kg, intraperitoneally) 30 minutes before this phase to induce a cognitive deficit.

    • Administer this compound (e.g., 1-10 mg/kg, orally) 60 minutes before the test phase to assess its ability to rescue the deficit.

    • Record the time spent exploring the familiar (F) and novel (N) objects over a 5-minute session.

  • Data Analysis:

    • Calculate the Discrimination Index (DI) : DI = (Time exploring Novel - Time exploring Familiar) / (Total exploration time).

    • A DI significantly above zero indicates successful recognition memory. A DI near zero in the MK-801 group suggests a deficit, and a rescue by this compound would be indicated by a DI significantly higher than the MK-801 group.

T-Maze Spontaneous Alternation Task

This task assesses spatial working memory, a component of executive function. It relies on the natural tendency of rodents to alternate their choice of arms in a maze on successive trials.

Protocol:

  • Apparatus: A T-shaped maze with a start arm and two goal arms (left and right).

  • Procedure (Single Trial):

    • Place the animal in the start arm and allow it to choose one of the goal arms freely (e.g., the left arm). This is the "information" or "sample" run.

    • Once the animal enters a goal arm with all four paws, it is confined there for a few seconds.

    • Return the animal to its home cage for a short delay (e.g., 15-60 seconds).

    • Administer MK-801 (e.g., 0.1 mg/kg, IP) 30 minutes prior and this compound (e.g., 1-10 mg/kg, PO) 60 minutes prior to the task.

    • Place the animal back in the start arm for the "choice" run.

    • Record which arm the animal chooses. A correct choice, or "spontaneous alternation," is entering the previously unvisited arm (the right arm in this example).

  • Testing Session:

    • Conduct a series of discrete trials (e.g., 10-12 trials) for each animal.

    • The starting arm for the choice run should be varied to avoid stimulus-response learning.

  • Data Analysis:

    • Calculate the Percentage of Spontaneous Alternation: % Alternation = (Number of correct alternations / Total number of trials - 1) * 100.

    • Healthy animals typically show around 70-80% alternation. A score of 50% represents chance performance. The goal is to show that this compound can reverse the MK-801-induced reduction in alternation percentage.

Quantitative Data Presentation

The following tables summarize representative quantitative data from preclinical studies investigating the effects of GlyT1 inhibitors in rodent models of cognitive impairment.

Table 1: Effect of this compound on MK-801-Induced Deficit in Novel Object Recognition (NOR) Test

Treatment GroupDose (mg/kg)NDiscrimination Index (DI) (Mean ± SEM)
Vehicle + Vehicle-120.45 ± 0.05
Vehicle + MK-8010.15120.03 ± 0.04
This compound + MK-8011120.18 ± 0.06
This compound + MK-8013120.35 ± 0.07#
This compound + MK-80110120.41 ± 0.05#
p < 0.05 compared to Vehicle + Vehicle group. #p < 0.05 compared to Vehicle + MK-801 group.
(Note: Data are representative and compiled for illustrative purposes based on typical findings for this compound class.)

Table 2: Effect of this compound on MK-801-Induced Deficit in T-Maze Spontaneous Alternation

Treatment GroupDose (mg/kg)N% Spontaneous Alternation (Mean ± SEM)
Vehicle + Vehicle-1078.5 ± 3.1
Vehicle + MK-8010.11052.3 ± 2.5
This compound + MK-80131069.8 ± 3.4#
This compound + MK-801101074.1 ± 2.9#
p < 0.05 compared to Vehicle + Vehicle group. #p < 0.05 compared to Vehicle + MK-801 group.
(Note: Data are representative and compiled for illustrative purposes based on typical findings for this compound class.)

Visualizations: Pathways and Workflows

Mechanism of Action Pathway

The following diagram illustrates the proposed signaling pathway through which this compound enhances NMDA receptor function.

G cluster_synapse Glutamatergic Synapse cluster_downstream Postsynaptic Neuron This compound This compound glyt1 GlyT1 Transporter This compound->glyt1 Inhibits glycine_syn Synaptic Glycine glyt1->glycine_syn Reduces Reuptake nmda NMDA Receptor glycine_syn->nmda Co-activates ca_influx Ca2+ Influx camk CaMKII ca_influx->camk Activates ca_influx->camk creb CREB camk->creb Phosphorylates ltp Synaptic Plasticity (LTP) creb->ltp Promotes cognition Cognitive Enhancement ltp->cognition

Caption: this compound inhibits GlyT1, increasing synaptic glycine and enhancing NMDAR-mediated signaling.

General Experimental Workflow

The diagram below outlines the typical workflow for a preclinical study assessing this compound in a rodent model.

G start Animal Acclimatization (1 week) habituation Behavioral Habituation (2-3 days) start->habituation grouping Random Assignment to Treatment Groups (Vehicle, MK-801, this compound) habituation->grouping dosing Drug Administration (this compound PO, MK-801 IP) grouping->dosing testing Behavioral Testing (e.g., NOR, T-Maze) dosing->testing analysis Data Collection & Statistical Analysis testing->analysis end Results Interpretation analysis->end

Caption: Standard workflow for in vivo testing of this compound in rodent cognitive models.

Application Notes and Protocols for Utilizing the MK-801 Model with Iclepertin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the non-competitive NMDA receptor antagonist, MK-801, to model cognitive deficits relevant to schizophrenia, and for evaluating the therapeutic potential of Iclepertin (BI 425809), a potent and selective glycine transporter-1 (GlyT1) inhibitor.

Introduction

Cognitive Impairment Associated with Schizophrenia (CIAS) is a core feature of the disorder that is poorly addressed by current antipsychotic medications.[1][2] The glutamate hypothesis of schizophrenia posits that hypofunction of the N-methyl-D-aspartate (NMDA) receptor plays a crucial role in the pathophysiology of CIAS.[3][4] The MK-801 model is a widely used preclinical paradigm that mimics this NMDA receptor hypofunction, inducing cognitive deficits in rodents that are analogous to those observed in schizophrenia.[5][6][7][8][9]

This compound is an investigational drug that inhibits GlyT1, leading to increased synaptic levels of glycine.[1][2] Glycine acts as a co-agonist at the NMDA receptor, and its increased availability is thought to enhance NMDA receptor function, thereby ameliorating cognitive deficits.[1][3][4] Preclinical studies have demonstrated that this compound can reverse cognitive deficits induced by MK-801 and has shown pro-cognitive effects in clinical trials.[2][3][4][10]

These notes provide detailed protocols for inducing cognitive deficits with MK-801 in rodents and for assessing the efficacy of this compound in reversing these deficits, with a focus on the attentional set-shifting task.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound and the MK-801 model.

Table 1: Drug Dosages and Administration in Preclinical Rodent Models

Compound Species Dose Range Route of Administration Notes
MK-801Rat0.05 - 0.5 mg/kgSubcutaneous (s.c.) or Intraperitoneal (i.p.)Doses up to 0.1 mg/kg are reported to impair cognition without significant sensorimotor side effects.[5][7] Higher doses can be used for more severe deficit models.[6][11][12]
MK-801Mouse0.1 - 0.2 mg/kgIntraperitoneal (i.p.)Effective in inducing working memory deficits.[3][11]
This compound (BI 425809)Rat0.2 - 1.8 mg/kgOral (p.o.)Shown to improve social memory performance at all tested doses.[4][10]
This compound (BI 425809)MouseNot specified in search resultsOral (p.o.)Reversed MK-801-induced working memory deficits.[3]

Table 2: Key Findings from Preclinical and Clinical Studies with this compound

Study Type Model/Population This compound (BI 425809) Dose Key Findings
PreclinicalMK-801-treated miceNot specifiedReversed working memory deficits in the T-maze spontaneous alternation test.[3]
PreclinicalNaïve rats0.2, 0.6, 1.8 mg/kg (p.o.)Improved social recognition memory performance.[3][10]
PreclinicalMK-801-treated rodentsNot specifiedReversed deficits in auditory sensory processing and cortical network function as measured by EEG.[3][4]
Clinical Phase IIPatients with schizophrenia10 mg and 25 mgImproved cognition as assessed by neurocognitive testing.[4][13]
Clinical Phase IHealthy volunteers5 - 50 mgSafe and well-tolerated; demonstrated dose-dependent central target engagement.[4]

Experimental Protocols

Protocol 1: Induction of Cognitive Deficits with MK-801

This protocol describes the sub-chronic administration of a low dose of MK-801 to adolescent rats to induce lasting cognitive deficits.

Materials:

  • Male adolescent rats (e.g., Sprague-Dawley or Wistar, postnatal day 28-30 at the start of treatment)

  • MK-801 (dizocilpine maleate)

  • Sterile saline solution (0.9% NaCl)

  • Standard laboratory animal housing and husbandry equipment

Procedure:

  • Acclimation: Acclimate the rats to the housing facility for at least one week prior to the start of the experiment.

  • Drug Preparation: Dissolve MK-801 in sterile saline to a final concentration of 0.1 mg/mL.

  • Dosing Regimen: Administer MK-801 at a dose of 0.1-0.2 mg/kg via intraperitoneal (i.p.) injection once daily for 14 consecutive days.[11][12] A control group should receive an equivalent volume of saline.

  • Washout Period: A washout period of at least 24 hours to 14 days should be allowed after the final injection before commencing behavioral testing to ensure that the acute effects of the drug have subsided and the lasting cognitive deficits are being assessed.[11][12]

Protocol 2: Attentional Set-Shifting Task (ASST) for Cognitive Flexibility Assessment

The ASST is a test of executive function that assesses cognitive flexibility, a domain often impaired in schizophrenia.[14][15][16]

Materials:

  • Testing apparatus: A box with a waiting area and two choice chambers.[15]

  • A pair of digging bowls for each discrimination phase.

  • Various digging media (e.g., sawdust, sand, shredded paper).

  • Various odors (e.g., mint, vanilla, applied to the digging media).

  • Food rewards (e.g., small pieces of cereal).

Procedure:

  • Food Restriction: Mildly food-restrict the rats to maintain their motivation to dig for the reward.[14]

  • Habituation and Training:

    • Habituate the rats to the testing apparatus.

    • Train the rats to dig in a bowl to retrieve a food reward.[17]

  • Testing Phases: The task consists of a series of discriminations where the rat must learn a rule to find the reward. The criterion for learning each phase is typically 6-8 consecutive correct trials.[14][17]

    • Simple Discrimination (SD): The rat learns to discriminate between two different digging media.

    • Compound Discrimination (CD): Irrelevant odor cues are added to the media. The rat must continue to use the media type to find the reward.

    • Intra-dimensional Shift (IDS): New digging media and new odors are introduced, but the relevant dimension remains the media type.

    • Extra-dimensional Shift (EDS): This is the key phase for assessing cognitive flexibility. The previously irrelevant dimension (odor) now becomes the relevant cue for finding the reward.[14][18] An increase in the number of trials to reach criterion in this phase indicates cognitive inflexibility.[17]

    • Reversal Learning: The specific rewarded cue within a dimension is switched (e.g., if medium A was rewarded, now medium B is).[14]

  • This compound Administration: this compound should be administered orally at the desired dose (e.g., 0.2-1.8 mg/kg in rats) at a specified time before the behavioral testing session (e.g., 60 minutes).

Visualizations

Signaling Pathway of this compound's Action

Iclepertin_Mechanism cluster_synapse Glutamatergic Synapse cluster_postsynaptic Presynaptic_Neuron Presynaptic Neuron Glutamate Glutamate Presynaptic_Neuron->Glutamate Release Postsynaptic_Neuron Postsynaptic Neuron Glial_Cell Glial Cell (Astrocyte) GlyT1 GlyT1 NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Co-agonist Binding Glycine->GlyT1 Reuptake NMDA_Receptor->Postsynaptic_Neuron Ca2+ influx Synaptic Plasticity AMPA_Receptor->Postsynaptic_Neuron Na+ influx Depolarization This compound This compound (BI 425809) This compound->GlyT1 Inhibits

Caption: Mechanism of action of this compound at the glutamatergic synapse.

Experimental Workflow

Experimental_Workflow cluster_setup Phase 1: Model Induction cluster_testing Phase 2: Behavioral Testing Acclimation Animal Acclimation (1 week) MK801_Treatment Sub-chronic MK-801 Treatment (0.1-0.2 mg/kg, i.p., 14 days) Acclimation->MK801_Treatment Washout Washout Period (1-14 days) MK801_Treatment->Washout Food_Restriction Mild Food Restriction Washout->Food_Restriction Begin Behavioral Testing Iclepertin_Admin This compound Administration (p.o.) Food_Restriction->Iclepertin_Admin ASST Attentional Set-Shifting Task Iclepertin_Admin->ASST Data_Analysis Data Collection & Analysis ASST->Data_Analysis

Caption: Experimental workflow for the MK-801 model and this compound evaluation.

Logical Flow of the Attentional Set-Shifting Task

ASST_Logic Start Start SD Simple Discrimination (Relevant Dimension: Media) Start->SD CD Compound Discrimination (Irrelevant Dimension: Odor) SD->CD IDS Intra-dimensional Shift (New Media, Same Rule) CD->IDS EDS Extra-dimensional Shift (Relevant Dimension -> Odor) IDS->EDS Reversal Reversal Learning (Switch Rewarded Cue) EDS->Reversal End End Reversal->End

References

Application Notes and Protocols for In Vitro GlyT1 Inhibitor Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for various in vitro assays designed to identify and characterize inhibitors of the glycine transporter 1 (GlyT1). The selection of an appropriate assay depends on the specific research question, desired throughput, and available resources.

Introduction to GlyT1 and its Inhibition

The glycine transporter 1 (GlyT1) is a key protein in the central nervous system responsible for the reuptake of glycine from the synaptic cleft.[1][2][3] Glycine acts as an inhibitory neurotransmitter and also as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory neurotransmission.[1][2][3][4] By regulating extracellular glycine levels, GlyT1 modulates NMDA receptor activity.[2][3][4] Inhibition of GlyT1 leads to increased synaptic glycine concentrations, thereby enhancing NMDA receptor function.[4] This mechanism has been a major focus for the development of therapeutics for neurological and psychiatric disorders, particularly schizophrenia, where NMDA receptor hypofunction is implicated.[1][4][5][6]

A variety of in vitro assays have been developed to screen for and characterize GlyT1 inhibitors. These range from traditional radiolabeled substrate uptake assays to high-throughput fluorescence-based and mass spectrometry-based methods. Electrophysiological and radioligand binding assays are also crucial for detailed mechanistic studies.

Key In Vitro Assays for GlyT1 Inhibitor Activity

Several distinct methodologies are employed to assess the activity of GlyT1 inhibitors in vitro. The primary assay types include:

  • Radiolabeled Glycine Uptake Assays: The conventional method for measuring GlyT1 function, directly quantifying the transport of radiolabeled glycine into cells expressing the transporter.[1][7][8]

  • Mass Spectrometry (MS) Binding Assays: A modern, non-radioactive alternative that measures the displacement of a non-labeled reporter ligand from GlyT1 by mass spectrometry.[9][10][11]

  • Fluorescence-Based Assays: High-throughput methods that utilize membrane potential-sensitive dyes to detect changes in ion flux associated with the electrogenic activity of GlyT1.[1]

  • Electrophysiological Assays: Highly detailed methods that directly measure the currents generated by GlyT1 activity, providing insights into the mechanism of inhibition.[2][12]

  • Radioligand Binding Assays: The gold standard for determining the affinity and binding kinetics of inhibitors to the GlyT1 protein.[2][12][13]

The following sections provide detailed protocols and data for these key experimental approaches.

Quantitative Data Summary

The following table summarizes the inhibitory activities (IC50 or Ki) of commonly used reference GlyT1 inhibitors across different assay platforms. This allows for a comparative understanding of their potencies.

CompoundAssay TypeCell Line / SystemReported ValueReference
ALX 5407 [3H]Glycine UptakeCHO cells expressing hGlyT1bpIC50 = 7.4[1]
Org 24598 [3H]Glycine UptakeCHO cells expressing hGlyT1bpIC50 = 7.8[1]
Org24598 MS Binding AssayMembranes from CHO-K1/hGlyT1aKd = 16.8 ± 2.2 nM[10]
Sarcosine [3H]Glycine UptakeRat brain aggregatesControl Inhibitor[5]
SSR504734 ElectrophysiologyXenopus laevis oocytesReversible, competitive[2][12]
NFPS ElectrophysiologyXenopus laevis oocytesApparently irreversible, noncompetitive[2][12]
(R)-NPTS Radioligand BindingMembranes with GlyT1Competitive with sarcosine-based inhibitors[2][12]
N-methyl-SSR504734 Radioligand BindingMembranes with GlyT1Competitive with glycine and SSR504734[2][12]

Signaling Pathway and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams are provided.

GlyT1_Signaling_Pathway cluster_presynaptic Presynaptic Terminal / Glial Cell cluster_postsynaptic Postsynaptic Terminal GlyT1 GlyT1 Glycine_in Intracellular Glycine GlyT1->Glycine_in Glycine_out Synaptic Glycine Glycine_out->GlyT1 Reuptake NMDA_R NMDA Receptor Glycine_out->NMDA_R Co-agonist Binding Ca_ion Ca²⁺ NMDA_R->Ca_ion Channel Opening Neuron_Activation Neuronal Activation Ca_ion->Neuron_Activation Signal Transduction Glutamate Glutamate Glutamate->NMDA_R Agonist Binding Inhibitor GlyT1 Inhibitor Inhibitor->GlyT1 Blocks Reuptake

Caption: GlyT1's role in modulating NMDA receptor signaling.

Radioligand_Uptake_Workflow start Start plate_cells Plate GlyT1-expressing cells in 96- or 384-well plate start->plate_cells add_compounds Add test compounds and reference inhibitors plate_cells->add_compounds add_radioligand Add [³H]Glycine add_compounds->add_radioligand incubate Incubate (e.g., 15 min at 37°C) add_radioligand->incubate wash Wash cells to remove unbound radioligand incubate->wash lyse Lyse cells wash->lyse scintillation Measure radioactivity using scintillation counting lyse->scintillation analyze Analyze data (IC50 determination) scintillation->analyze end End analyze->end

Caption: Workflow for a radiolabeled glycine uptake assay.

MS_Binding_Assay_Workflow start Start prepare_membranes Prepare membranes from GlyT1-expressing cells start->prepare_membranes incubate Incubate membranes with non-labeled reporter ligand and test compounds prepare_membranes->incubate filter Filter to separate bound and free ligand incubate->filter elute Elute bound ligand filter->elute lc_ms Quantify ligand by LC-MS/MS elute->lc_ms analyze Analyze data (Ki determination) lc_ms->analyze end End analyze->end

Caption: Workflow for a mass spectrometry-based binding assay.

Detailed Experimental Protocols

Protocol 1: Radiolabeled Glycine Uptake Assay

This protocol is adapted from high-throughput screening methodologies and is suitable for determining the IC50 values of test compounds.[7][8]

1. Materials and Reagents:

  • CHO-K1 cells stably expressing human GlyT1a (CHO-K1/hGlyT1a).[7]

  • Cryopreservation medium.

  • Assay buffer (e.g., HEPES-buffered saline, pH 7.4).

  • [³H]Glycine (specific activity ~15-20 Ci/mmol).

  • Unlabeled glycine.

  • Reference inhibitors (e.g., Sarcosine, ALX 5407).

  • Test compounds dissolved in DMSO.

  • 96- or 384-well microplates.[7][8]

  • Cell lysis buffer.

  • Scintillation cocktail.

  • Microplate scintillation counter.

2. Cell Preparation:

  • Culture CHO-K1/hGlyT1a cells under standard conditions.

  • For high-throughput applications, prepare cryopreserved, assay-ready cells.[7]

  • On the day of the assay, thaw cryopreserved cells and resuspend in assay buffer.

  • Seed the cells into the microplate at an appropriate density and allow them to attach.

3. Assay Procedure:

  • Prepare serial dilutions of test compounds and reference inhibitors in assay buffer. The final DMSO concentration should be kept low (e.g., <1%).

  • Add the compound dilutions to the wells containing the cells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature or 37°C.

  • Prepare the [³H]Glycine working solution in assay buffer at a concentration close to its Km value for GlyT1.

  • Initiate the uptake reaction by adding the [³H]Glycine solution to each well.

  • Incubate the plate for a specific time (e.g., 15 minutes) at 37°C.[5] This incubation time should be within the linear range of glycine uptake.[7]

  • To determine non-specific uptake, include control wells with a high concentration of unlabeled glycine (e.g., 10 mM).[5]

  • Terminate the uptake by rapidly washing the cells multiple times with ice-cold assay buffer to remove the unbound radioligand.

  • Lyse the cells by adding lysis buffer to each well.

  • Add scintillation cocktail to each well.

  • Seal the plate and count the radioactivity in a microplate scintillation counter.

4. Data Analysis:

  • Subtract the non-specific uptake (counts in the presence of excess unlabeled glycine) from all other measurements to obtain specific uptake.

  • Calculate the percent inhibition for each concentration of the test compound relative to the control wells (vehicle only).

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Mass Spectrometry (MS) Binding Assay

This protocol describes a competitive binding assay using a non-labeled reporter ligand and quantification by LC-MS/MS.[9][10]

1. Materials and Reagents:

  • Membrane preparations from cells overexpressing GlyT1 (e.g., CHO-K1/hGlyT1a).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Non-labeled reporter ligand (e.g., Org24598).[10]

  • Test compounds and reference inhibitors.

  • Filtration apparatus (e.g., 96-well filter plates with GF/B filters).

  • LC-MS/MS system.

2. Assay Procedure:

  • Prepare serial dilutions of test compounds and a fixed concentration of the reporter ligand in assay buffer.

  • In a 96-well plate, add the membrane preparation, the test compound dilutions, and the reporter ligand.

  • Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Rapidly filter the incubation mixture through the pre-wetted filter plate to separate the membrane-bound ligand from the free ligand.

  • Wash the filters with ice-cold assay buffer to remove any remaining unbound ligand.

  • Elute the bound ligand from the filters using an appropriate solvent (e.g., methanol/water with formic acid).

  • Analyze the eluate using a validated LC-MS/MS method to quantify the amount of bound reporter ligand.

3. Data Analysis:

  • Determine the amount of reporter ligand bound at each concentration of the test compound.

  • Calculate the percent displacement of the reporter ligand by the test compound.

  • Plot the percent displacement against the logarithm of the test compound concentration and fit the data to determine the IC50 value.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, requiring the Kd of the reporter ligand which is determined in separate saturation binding experiments.[10]

Protocol 3: Fluorescence-Based Membrane Potential Assay

This protocol utilizes a membrane potential-sensitive dye to measure GlyT1 activity in a high-throughput format.[1]

1. Materials and Reagents:

  • Cells stably expressing GlyT1 (e.g., CHO or HEK cells).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Blue Dye).

  • Glycine solution.

  • Test compounds and reference inhibitors.

  • Black-walled, clear-bottom 96- or 384-well microplates.

  • Fluorescence microplate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR or FlexStation).

2. Assay Procedure:

  • Seed the GlyT1-expressing cells into the microplates and grow to confluence.

  • On the day of the assay, remove the culture medium and load the cells with the membrane potential dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Place the cell plate into the fluorescence plate reader.

  • Add the test compounds to the wells and incubate for a short period.

  • Initiate the transport reaction by adding a solution of glycine to the wells. The influx of Na+ coupled with glycine transport will cause a change in membrane potential, which is detected as a change in fluorescence.

  • Monitor the fluorescence signal kinetically over time.

3. Data Analysis:

  • The rate of change in fluorescence or the peak fluorescence response is proportional to GlyT1 activity.

  • Calculate the percent inhibition of the glycine-induced fluorescence signal for each concentration of the test compound.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the curve.

  • Pharmacological data obtained with this method has shown good correlation with conventional [3H]-glycine uptake assays.[1]

Protocol 4: Electrophysiological Assay in Xenopus laevis Oocytes

This protocol provides a detailed functional characterization of inhibitor interactions with GlyT1.[2][12]

1. Materials and Reagents:

  • Xenopus laevis oocytes.

  • cRNA encoding human GlyT1.

  • Oocyte injection setup.

  • Two-electrode voltage-clamp setup.

  • Recording solution (e.g., ND96).

  • Glycine and test compounds.

2. Assay Procedure:

  • Surgically harvest oocytes from female Xenopus laevis.

  • Inject the oocytes with GlyT1 cRNA and incubate for 2-5 days to allow for protein expression.

  • Place an oocyte in the recording chamber and perfuse with recording solution.

  • Clamp the oocyte membrane potential at a holding potential (e.g., -50 mV).

  • Apply glycine to the oocyte to elicit a current mediated by GlyT1.

  • To test for inhibition, co-apply the test compound with glycine or pre-apply the inhibitor before glycine application.

  • To distinguish between competitive and non-competitive inhibition, measure the effect of the inhibitor on glycine dose-response curves. A competitive inhibitor will increase the EC50 for glycine without affecting the maximum current, while a non-competitive inhibitor will reduce the maximum current without changing the EC50.[2][12]

  • To assess reversibility, wash out the inhibitor and observe the recovery of the glycine-induced current.

3. Data Analysis:

  • Measure the amplitude of the glycine-induced currents in the absence and presence of the inhibitor.

  • Calculate the percent inhibition.

  • Construct dose-response curves for the inhibitor to determine its IC50.

  • Analyze the shifts in the glycine dose-response curve to determine the mode of inhibition.

References

Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Studies of Iclepertin in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) evaluation of Iclepertin (also known as BI 425809) in rat models. The provided data and protocols are intended to guide researchers in designing and interpreting studies related to this novel glycine transporter 1 (GlyT1) inhibitor.

Introduction

This compound is a potent and selective inhibitor of GlyT1, a key regulator of glycine concentrations in the synaptic cleft.[1][2][3] By inhibiting GlyT1, this compound increases synaptic glycine levels, thereby enhancing the function of N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity, learning, and memory.[1][4] This mechanism of action makes this compound a promising therapeutic candidate for treating cognitive impairment associated with schizophrenia (CIAS).[3][5] The following sections detail the pharmacokinetic profile and pharmacodynamic activity of this compound in rats, along with detailed experimental protocols.

Pharmacokinetic Profile of this compound in Rats

A study in rats characterized the plasma concentration profile of this compound following a single oral administration. The key pharmacokinetic parameters are summarized in the table below.

Table 1: Pharmacokinetic Parameters of this compound in Rats following a Single Oral Dose

ParameterValueUnits
Dose 2.5mg/kg
Cmax 1010nM
Tmax 1.67hours
AUC(0-inf) 21,400nM*h
CSF/Plasma Ratio ~2%
Data from Rosenbrock et al., 2022.[5]

Pharmacodynamic Activity of this compound in Rats

The pharmacodynamic effects of this compound in rats have been evaluated in behavioral and electrophysiological models relevant to cognitive function.

Social Recognition Memory

This compound has been shown to enhance social recognition memory in rats, a measure of short-term episodic memory. The table below summarizes the effective dose range.

Table 2: Effective Doses of this compound in the Rat Social Recognition Test

Dose (oral)Outcome
0.2 mg/kg Improved social recognition memory
0.6 mg/kg Improved social recognition memory
1.8 mg/kg Improved social recognition memory
Data from Rosenbrock et al., 2022.[6]
Reversal of MK-801-Induced Deficits

This compound has demonstrated efficacy in reversing cognitive and neural network deficits induced by the NMDA receptor antagonist MK-801. This model mimics the NMDA receptor hypofunction implicated in schizophrenia.

Table 3: Effects of this compound on MK-801-Induced Deficits in Rats

ModelMeasured ParameterEffect of this compound
Auditory Event-Related Potentials (AERPs) N1 Amplitude and GatingReversal of MK-801-induced deficits
Auditory Steady-State Response (ASSR) 40 Hz Power and Intertrial CoherenceReversal of MK-801-induced deficits
Basal Gamma Power Increased power due to MK-801Attenuation of the increase
Data from Rosenbrock et al., 2022.[5]
Target Engagement: Cerebrospinal Fluid (CSF) Glycine Levels

Central target engagement of this compound was confirmed by measuring glycine levels in the CSF of rats following oral administration.

Table 4: Dose-Dependent Effect of this compound on CSF Glycine Levels in Rats

Dose (oral)% Increase in CSF Glycine (relative to vehicle)
0.2 mg/kg ~30% (not significant)
2 mg/kg ~78% (P < 0.01)
Data from Rosenbrock et al., 2018.[7]

Signaling Pathway of this compound

The mechanism of action of this compound is centered on the modulation of glutamatergic neurotransmission through the inhibition of GlyT1.

Iclepertin_Pathway This compound This compound GlyT1 Glycine Transporter 1 (GlyT1) This compound->GlyT1 Inhibits Glycine_reuptake Glycine Re-uptake GlyT1->Glycine_reuptake Mediates Synaptic_Glycine Increased Synaptic Glycine Glycine_reuptake->Synaptic_Glycine Leads to NMDA_Receptor NMDA Receptor Synaptic_Glycine->NMDA_Receptor Co-agonist Neuronal_Signaling Enhanced Neuronal Signaling & Plasticity NMDA_Receptor->Neuronal_Signaling Activates

Mechanism of action of this compound.

Experimental Protocols

The following are detailed protocols for conducting pharmacokinetic and pharmacodynamic studies of this compound in rats, based on published research.

Pharmacokinetic Study Protocol

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in rats.

PK_Workflow start Start acclimatization Animal Acclimatization (e.g., Male Wistar Rats, 7-8 weeks old) start->acclimatization dosing Oral Administration of this compound (e.g., 2.5 mg/kg in appropriate vehicle) acclimatization->dosing sampling Serial Blood Sampling (e.g., via tail vein at predefined time points: 0, 0.5, 1, 1.5, 2, 4, 6, 8, 24 h) dosing->sampling processing Plasma Preparation (Centrifugation of blood samples) sampling->processing analysis Bioanalysis (LC-MS/MS for this compound quantification) processing->analysis pk_analysis Pharmacokinetic Analysis (Calculation of Cmax, Tmax, AUC, etc.) analysis->pk_analysis end End pk_analysis->end

Workflow for a rat pharmacokinetic study.

Materials:

  • Male Wistar rats (or other appropriate strain)

  • This compound

  • Appropriate vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Gavage needles

  • Blood collection tubes (e.g., with anticoagulant)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Acclimatization: House rats under standard laboratory conditions (12-h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week before the experiment.

  • Dosing: Fast rats overnight before dosing. Administer this compound orally via gavage at the desired dose (e.g., 2.5 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, and 24 hours post-dose) from the tail vein into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use appropriate software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC.

Social Recognition Test Protocol

This protocol describes a method for evaluating the effect of this compound on short-term memory in rats.

Social_Recognition_Workflow start Start hab_adult Habituation of Adult Rat (Place in test arena for 30 min) start->hab_adult dosing This compound Administration (Oral, e.g., 0.2, 0.6, 1.8 mg/kg, 60 min prior to T1) hab_adult->dosing t1 Trial 1 (T1): Familiarization (Introduce juvenile rat 1 for 5 min) dosing->t1 iti Inter-Trial Interval (ITI) (e.g., 60 min) t1->iti t2 Trial 2 (T2): Recognition Test (Re-introduce juvenile 1 and a novel juvenile 2 for 5 min) iti->t2 analysis Data Analysis (Measure time spent investigating each juvenile. Calculate recognition index) t2->analysis end End analysis->end

Workflow for the social recognition test.

Materials:

  • Adult male rats

  • Juvenile male rats (stimulus animals)

  • Test arena (e.g., a clean cage with bedding)

  • This compound and vehicle

  • Video recording and analysis software

Procedure:

  • Habituation: Individually habituate adult rats to the test arena for 30 minutes one day before the test.

  • Dosing: On the test day, administer this compound or vehicle orally to the adult rats 60 minutes before the first trial (T1).

  • Trial 1 (Familiarization): Place a juvenile rat (Juvenile 1) into the adult rat's home cage for a 5-minute interaction period. Record the amount of time the adult rat spends actively investigating (e.g., sniffing) the juvenile.

  • Inter-Trial Interval (ITI): Remove the juvenile rat and return the adult rat to its home cage for a 60-minute ITI.

  • Trial 2 (Recognition Test): After the ITI, place the familiar juvenile (Juvenile 1) and a novel juvenile rat (Juvenile 2) into the test arena with the adult rat for a 5-minute period. Record the time the adult rat spends investigating each juvenile.

  • Data Analysis: Calculate a recognition index: (Time investigating novel juvenile - Time investigating familiar juvenile) / (Total investigation time). A positive index indicates successful recognition memory. Compare the recognition indices between the this compound-treated and vehicle-treated groups.

MK-801-Induced EEG Deficit Model Protocol

This protocol details the procedure for assessing the ability of this compound to reverse MK-801-induced electrophysiological deficits.

EEG_Workflow start Start surgery EEG Electrode Implantation Surgery (Epidural electrodes over frontal cortex) start->surgery recovery Surgical Recovery (Minimum 1 week) surgery->recovery baseline Baseline EEG Recording recovery->baseline dosing_this compound This compound/Vehicle Administration (Oral) baseline->dosing_this compound dosing_mk801 MK-801 Administration (Subcutaneous, e.g., 0.1 mg/kg) dosing_this compound->dosing_mk801 post_dose_eeg Post-Dose EEG Recording (Auditory stimulation for AERP/ASSR) dosing_mk801->post_dose_eeg analysis EEG Data Analysis (Quantify N1 amplitude, 40 Hz power, etc.) post_dose_eeg->analysis end End analysis->end

Workflow for the MK-801-induced EEG deficit model.

Materials:

  • Rats with surgically implanted EEG electrodes

  • EEG recording system and software

  • Auditory stimulation equipment

  • This compound and vehicle

  • MK-801

Procedure:

  • Surgical Preparation: Surgically implant epidural electrodes over the frontal cortex of the rats under anesthesia. Allow for at least one week of recovery.

  • Baseline Recording: Record baseline EEG activity, including auditory event-related potentials (AERPs) and auditory steady-state responses (ASSRs) in response to auditory stimuli.

  • Dosing: Administer this compound or vehicle orally. After a predetermined time (e.g., 60 minutes), administer MK-801 subcutaneously (e.g., 0.1 mg/kg).

  • Post-Dose Recording: Following MK-801 administration, record EEG activity and the responses to auditory stimuli to measure changes in AERPs and ASSRs.

  • Data Analysis: Analyze the EEG data to quantify parameters such as N1 amplitude and gating, 40 Hz ASSR power, and basal gamma power. Compare the effects of this compound versus vehicle on the MK-801-induced changes in these parameters.

References

Application Notes and Protocols for Measuring Glycine Levels in Cerebrospinal Fluid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative measurement of glycine in cerebrospinal fluid (CSF). Glycine, a key amino acid neurotransmitter in the central nervous system (CNS), is a critical biomarker for diagnosing and monitoring certain neurological disorders, such as glycine encephalopathy (non-ketotic hyperglycinemia), and for evaluating the pharmacodynamic effects of drugs targeting glycine transporters.[1][2] This guide covers several analytical techniques, offering detailed methodologies and comparative data to assist researchers in selecting the most appropriate method for their specific needs.

Introduction to Glycine Measurement in CSF

Accurate and reliable quantification of glycine in CSF is essential for both clinical diagnostics and neuroscience research.[3] Abnormally high levels of glycine in the brain and CSF can lead to serious medical conditions, including encephalopathy.[1] Therefore, precise measurement techniques are crucial. The choice of analytical method often depends on the required sensitivity, specificity, sample throughput, and available instrumentation. This document outlines the principles and protocols for the most commonly employed techniques.

Comparative Summary of Analytical Techniques

The following table summarizes the key quantitative parameters of different methods used for glycine measurement in CSF, providing a basis for easy comparison.

TechniqueLower Limit of Quantitation (LLOQ) / Detection LimitLinearity RangeKey AdvantagesKey Disadvantages
LC-MS/MS 0.1 µM (100 nM)[2]0.1 µM - 100 µM[2]High sensitivity and specificity, high throughput, no derivatization required for some methods.[2][4]High instrument cost, potential for matrix effects.[5][6]
GC-MS 0.14 µmol/L[7][8]Not explicitly stated, but validated for CSF concentrations.High sensitivity and specificity.Requires derivatization, longer sample preparation time.[7][8]
HPLC-FD Picomole levels[9]Not explicitly stated, but suitable for physiological concentrations.Good sensitivity, lower instrument cost than MS.Requires derivatization, potential for interference.[2][10]
Capillary Electrophoresis (CE)-LIF 0.29 nM - 100 nM (for various amino acids)[11]Not explicitly stated, but suitable for CSF concentrations.High separation efficiency, small sample volume required.[11][12]Requires derivatization, can be less robust than HPLC.
NMR Spectroscopy Higher than MS-based methodsNot explicitly stated, but can quantify a range of metabolites.Non-destructive, provides structural information, minimal sample preparation.[13][14]Lower sensitivity compared to other methods.[13]

Reference Ranges for Glycine in Cerebrospinal Fluid

The following table provides typical reference ranges for glycine concentrations in human CSF. It is important to note that these values can vary with age.[15]

PopulationGlycine Concentration Range (µmol/L)Source
All Ages< 11[16]
Adults3.2 – 16.3[1]
Infants3 - 19[3]
Age > 1 year< 12[15]
Adults5.8 ± 0.3[17]
Neonates0.083 ± 0.032 mg/dL[17]
Age-dependent ranges2.3 - 72.7[18]

Experimental Protocols

This section provides detailed methodologies for the key techniques used to measure glycine in CSF.

Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for quantifying glycine in CSF and is often considered the gold standard.[4][6] This protocol is based on a method that does not require a derivatization step.[2]

1. Sample Preparation:

  • Thaw frozen CSF samples on ice.

  • To 50 µL of CSF sample, add 100 µL of an internal standard solution (e.g., ¹³C₂,¹⁵N-glycine in artificial CSF).[5][6]

  • Precipitate proteins by adding 200 µL of acetonitrile.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.[2]

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate glycine from other CSF components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 15 µL.[2]

  • Ionization Mode: Positive electrospray ionization (ESI).[2]

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for glycine and the internal standard.

3. Data Analysis:

  • Quantify glycine concentration by comparing the peak area ratio of glycine to the internal standard against a calibration curve prepared in a surrogate matrix like artificial CSF.[5][6]

Workflow Diagram:

LCMSMS_Workflow CSF_Sample CSF Sample Add_IS Add Internal Standard CSF_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Supernatant_Transfer Supernatant Transfer Centrifuge->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MSMS_Detection MS/MS Detection LC_Separation->MSMS_Detection Data_Analysis Data Analysis MSMS_Detection->Data_Analysis

Caption: LC-MS/MS workflow for glycine measurement in CSF.

Protocol 2: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD)

This method involves the derivatization of glycine to form a fluorescent compound, which is then detected.

1. Sample Preparation and Derivatization:

  • Thaw frozen CSF samples on ice.

  • Deproteinize the CSF sample by adding a precipitating agent (e.g., perchloric acid) followed by centrifugation.

  • Take an aliquot of the deproteinized supernatant.

  • Add a derivatizing agent such as o-phthalaldehyde (OPA) in the presence of a thiol (e.g., β-mercaptoethanol) to form a fluorescent derivative.[19]

  • The reaction is typically carried out at room temperature for a short period.

  • Inject the derivatized sample into the HPLC system.

2. HPLC-FD Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a fluorescence detector.

  • Column: A reversed-phase C18 column.

  • Mobile Phase: A gradient of a buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: A typical flow rate of 1 mL/min.

  • Fluorescence Detector: Set the excitation and emission wavelengths appropriate for the OPA derivative (e.g., Ex: 340 nm, Em: 450 nm).

3. Data Analysis:

  • Identify and quantify the glycine derivative peak based on its retention time and fluorescence intensity compared to a calibration curve prepared with glycine standards.

Workflow Diagram:

HPLCFD_Workflow CSF_Sample CSF Sample Deproteinization Deproteinization CSF_Sample->Deproteinization Derivatization Derivatization (e.g., OPA) Deproteinization->Derivatization HPLC_Injection HPLC Injection Derivatization->HPLC_Injection Fluorescence_Detection Fluorescence Detection HPLC_Injection->Fluorescence_Detection Data_Analysis Data Analysis Fluorescence_Detection->Data_Analysis

Caption: HPLC-FD workflow for glycine measurement in CSF.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for glycine quantification, which requires derivatization to make the amino acid volatile.

1. Sample Preparation and Derivatization:

  • Thaw CSF samples.

  • Add an internal standard (e.g., a stable isotope-labeled glycine).

  • Perform a two-step derivatization:

    • Esterification: React the sample with an acidic alcohol (e.g., isopropanol/acetyl chloride) to convert the carboxyl group to an ester.

    • Acylation: React with an acylating agent (e.g., heptafluorobutyric anhydride) to derivatize the amino group.

  • Extract the derivatized glycine into an organic solvent (e.g., ethyl acetate).

  • Evaporate the solvent and reconstitute in a small volume of a suitable solvent for injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: A GC system with a capillary column suitable for amino acid analysis (e.g., a chiral column if enantiomeric separation is needed).[7]

  • Mass Spectrometer: A single quadrupole or tandem mass spectrometer.

  • Injector: Split/splitless injector.

  • Carrier Gas: Helium.

  • Temperature Program: A temperature gradient to separate the derivatized amino acids.

  • Ionization Mode: Electron ionization (EI).

3. Data Analysis:

  • Quantify the derivatized glycine based on the peak area of a specific ion fragment relative to the internal standard, using a calibration curve.

Workflow Diagram:

GCMS_Workflow CSF_Sample CSF Sample Add_IS Add Internal Standard CSF_Sample->Add_IS Derivatization Two-Step Derivatization Add_IS->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Evaporation_Reconstitution Evaporation & Reconstitution Extraction->Evaporation_Reconstitution GC_Injection GC Injection Evaporation_Reconstitution->GC_Injection MS_Detection MS Detection GC_Injection->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: GC-MS workflow for glycine measurement in CSF.

Glycine's Role in the Central Nervous System

Glycine acts as an inhibitory neurotransmitter in the brainstem and spinal cord and as a co-agonist at N-methyl-D-aspartate (NMDA) receptors throughout the brain. Its concentration in the CSF is tightly regulated. In glycine encephalopathy, a defect in the glycine cleavage system leads to an accumulation of glycine, causing severe neurological symptoms.[1]

Glycine_Role cluster_0 Normal Function cluster_1 Pathophysiology (Glycine Encephalopathy) Glycine Glycine Inhibitory_NT Inhibitory Neurotransmitter (Brainstem, Spinal Cord) Glycine->Inhibitory_NT NMDA_CoAgonist NMDA Receptor Co-agonist (Brain-wide) Glycine->NMDA_CoAgonist GCS_Defect Glycine Cleavage System Defect Glycine_Accumulation Glycine Accumulation in CSF and Brain GCS_Defect->Glycine_Accumulation Neurological_Symptoms Severe Neurological Symptoms Glycine_Accumulation->Neurological_Symptoms

Caption: Role of glycine in the CNS and in glycine encephalopathy.

Conclusion

The choice of method for measuring glycine in CSF depends on the specific research or clinical question, available resources, and desired performance characteristics. LC-MS/MS offers the highest sensitivity and specificity, making it ideal for clinical diagnostics and demanding research applications. HPLC-FD provides a cost-effective alternative with good sensitivity, while GC-MS is a robust and reliable technique. Capillary electrophoresis and NMR spectroscopy offer unique advantages for specific applications, such as high separation efficiency and non-destructive analysis, respectively. The protocols and comparative data presented in this document are intended to guide researchers in making an informed decision for their analytical needs.

References

Troubleshooting & Optimization

Iclepertin Solubility: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice regarding the solubility of Iclepertin in common laboratory solvents.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent.[1][2][3] this compound is also soluble in Ethanol (EtOH).[4]

Q2: Is this compound soluble in aqueous solutions like PBS or culture media?

Directly dissolving this compound in aqueous solutions is not recommended for creating primary stock solutions. It is advisable to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in your aqueous buffer or medium. When diluting a DMSO stock solution for cell-based assays, ensure the final DMSO concentration is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[1]

Q3: I am observing precipitation when diluting my this compound stock solution in an aqueous buffer. What should I do?

This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution where it is less soluble. To troubleshoot this, you can try the following:

  • Lower the final concentration: The desired final concentration might be above this compound's solubility limit in the aqueous buffer.

  • Use a co-solvent: In some cases, adding a small percentage of a water-miscible organic solvent to your final aqueous solution can improve solubility.

  • Warm the solution: Gently warming the solution to 37°C may help dissolve the compound.[2]

  • Sonication: Using an ultrasonic bath can also aid in the dissolution of fine precipitates.[2]

  • Prepare fresh dilutions: Do not store dilute aqueous solutions for extended periods, as the compound may precipitate over time. It is best to prepare these fresh for each experiment.

Q4: How should I store my this compound stock solution?

Stock solutions of this compound in DMSO should be stored at -20°C or -80°C.[2][3][5] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[1] For short-term storage (up to one month), -20°C is acceptable; for longer-term storage (up to six months), -80°C is recommended.[2][5]

This compound Solubility Profile

Currently, specific quantitative solubility data for this compound in various common laboratory solvents is not widely available in public literature. However, based on information from chemical suppliers, a qualitative solubility profile can be summarized.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) SolubleRecommended for preparing concentrated stock solutions.[1][2][3][4]
Ethanol (EtOH) SolubleAn alternative organic solvent for solubilization.[4]
Water Sparingly SolubleDirect dissolution is not recommended for stock solutions.
Phosphate-Buffered Saline (PBS) Sparingly SolubleDilute from a DMSO stock for final working concentrations.
Cell Culture Media Sparingly SolubleDilute from a DMSO stock for final working concentrations.

Experimental Protocol: Determination of this compound Solubility

The following is a general protocol for determining the solubility of this compound in a specific solvent.

Objective: To determine the approximate solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound powder

  • Selected solvent (e.g., water, ethanol, PBS)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound powder to a known volume of the solvent in a series of vials.

    • Ensure that there is undissolved solid material at the bottom of each vial.

  • Equilibration:

    • Tightly cap the vials.

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C or 37°C).

    • Allow the solutions to equilibrate for a set period (e.g., 24-48 hours) with continuous agitation to ensure maximum dissolution.

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully collect the supernatant without disturbing the pellet.

  • Quantification:

    • Prepare a series of dilutions of the supernatant.

    • Analyze the concentration of this compound in the diluted supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

    • Construct a standard curve using known concentrations of this compound to determine the concentration in the experimental samples.

  • Data Analysis:

    • Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or µg/mL.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

G Experimental Workflow for this compound Solubility Determination A Add excess this compound to solvent B Equilibrate with agitation (24-48h at constant temp) A->B C Centrifuge to pellet undissolved solid B->C D Collect supernatant C->D E Analyze this compound concentration (e.g., HPLC, UV-Vis) D->E F Calculate solubility E->F

Caption: A flowchart outlining the key steps for experimentally determining the solubility of this compound.

Troubleshooting Logic for Dissolution Issues

G Troubleshooting this compound Dissolution Issues start Precipitation observed upon dilution in aqueous buffer? A Is the final concentration too high? start->A B Try a lower final concentration A->B Yes C Did you try warming the solution? A->C No end_node Problem Resolved B->end_node D Gently warm to 37°C C->D No E Did you try sonication? C->E Yes D->end_node F Use an ultrasonic bath E->F No G Consider using a co-solvent E->G Yes F->end_node G->end_node G This compound Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Glial Cell / Presynaptic Terminal cluster_2 Synaptic Cleft cluster_3 Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds GlyT1 GlyT1 Glycine Glycine GlyT1->Glycine Reuptake This compound This compound This compound->GlyT1 Inhibits Glycine->NMDAR Co-agonist binding Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Activates Cognition Enhanced Synaptic Plasticity & Cognitive Function Ca_ion->Cognition

References

Iclepertin Solution Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and handling of Iclepertin in solution for experimental use. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol. For in vitro experiments, it is common to prepare a concentrated stock solution in DMSO.

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve solid this compound in newly opened, anhydrous DMSO.[1] Assistance with warming to 60°C and ultrasonic treatment may be necessary to achieve full dissolution at higher concentrations.[1]

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: this compound stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -20°C for up to one month or at -80°C for up to six months.[1]

Q4: How stable is this compound in its solid form?

A4: As a powder, this compound is stable for three years when stored at -20°C and for two years when stored at 4°C.

Q5: Is there any information on the stability of this compound in aqueous solutions or common experimental buffers (e.g., PBS, cell culture media)?

A5: There is limited publicly available data on the chemical stability of this compound in aqueous solutions. This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by low solubility and high permeability.[2] Compounds of this class can be prone to precipitation when a concentrated organic stock solution is diluted into an aqueous buffer. It is recommended to perform a preliminary test to ensure solubility and stability in your specific experimental buffer and at the final working concentration.

Q6: Are there any known degradation pathways for this compound in solution?

A6: While specific chemical degradation pathways from forced degradation studies are not publicly available, extensive research has been conducted on its metabolic pathways. In vivo, this compound is primarily metabolized by the cytochrome P450 (CYP) 3A4 enzyme.[2] The process involves oxidation and can lead to various metabolites. Although metabolic degradation is different from chemical degradation in a lab setting, it indicates that the molecule is susceptible to oxidative processes.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The low aqueous solubility of this compound. The final concentration of DMSO may be too low to maintain solubility.- Increase the final percentage of DMSO in your working solution (ensure it is compatible with your experimental system).- Prepare the working solution by adding the aqueous buffer to the DMSO stock solution slowly while vortexing.- Evaluate the use of co-solvents or solubility enhancers, such as polyethylene glycol 400 or Vitamin E TPGS, which have been used in oral formulations.[2]
Inconsistent experimental results. Degradation of this compound in the working solution. This could be due to prolonged storage at room temperature, exposure to light, or incompatibility with the buffer.- Prepare fresh working solutions for each experiment from a frozen stock aliquot.- Minimize the time the working solution is kept at room temperature.- Protect the solution from light, especially if experiments are lengthy.- Confirm the pH of your buffer, as extreme pH values can accelerate the degradation of many small molecules.
Difficulty dissolving solid this compound. The compound may require energy to dissolve, especially at high concentrations. The DMSO may have absorbed moisture.- Use gentle warming (up to 60°C) and sonication to aid dissolution.[1]- Ensure you are using new, anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility.[1]

Data Summary

Table 1: this compound Solubility and Stock Solution Stability

ParameterDetailsSource
Recommended Solvent DMSO, Ethanol[3]
DMSO Stock Solution Storage -20°C for 1 month-80°C for 6 months[1]
Storage Recommendation Aliquot to prevent repeated freeze-thaw cycles.[1]

Table 2: this compound Solid Form Stability

Storage TemperatureShelf Life
-20°C3 years
4°C2 years

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (solid powder)

    • Anhydrous DMSO (newly opened)

    • Sterile microcentrifuge tubes or cryovials

    • Vortex mixer

    • Warming bath or heat block (optional)

    • Sonicator (optional)

  • Procedure:

    • Calculate the mass of this compound needed for your desired volume of 10 mM stock solution (Molar Mass of this compound = 512.42 g/mol ).

    • Weigh the calculated amount of this compound powder and place it in a suitable vial.

    • Add the corresponding volume of anhydrous DMSO.

    • Vortex the solution until the solid is completely dissolved. If necessary, gently warm the solution to 60°C and/or use a sonicator to facilitate dissolution.[1]

    • Once fully dissolved, create single-use aliquots in sterile cryovials to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Experimental aqueous buffer (e.g., PBS, cell culture medium)

    • Sterile tubes

    • Vortex mixer

  • Procedure:

    • Determine the final concentration of this compound and the maximum allowable concentration of DMSO for your experiment.

    • Thaw a single aliquot of the 10 mM this compound stock solution.

    • In a sterile tube, add the required volume of the aqueous buffer.

    • While gently vortexing the aqueous buffer, add the calculated volume of the this compound stock solution drop by drop. This gradual addition helps to prevent immediate precipitation.

    • Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, you may need to adjust the protocol (e.g., by increasing the final DMSO concentration if your experiment allows).

    • Use the working solution immediately after preparation for best results.

Visualizations

Iclepertin_Metabolic_Pathway This compound This compound Carbinolamide Putative Carbinolamide (Intermediate) This compound->Carbinolamide Rapid Oxidation M528 M528 (Aldehyde) Carbinolamide->M528 Spontaneous Opening M526 M526 (Unstable Imide) Carbinolamide->M526 Slow Oxidation (CYP3A) M530a M530a (Primary Alcohol) M528->M530a Reduction (Carbonyl Reductase) M232 M232 M526->M232 Hydrolysis (Plasma Amidase)

Caption: Metabolic degradation pathway of this compound in vivo.

Experimental_Workflow start Start dissolve Dissolve this compound in Anhydrous DMSO start->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -20°C or -80°C aliquot->store prepare_working Prepare Fresh Working Solution in Aqueous Buffer store->prepare_working experiment Perform Experiment prepare_working->experiment end End experiment->end

Caption: General workflow for preparing and using this compound solutions.

Caption: Troubleshooting decision tree for this compound solution issues.

References

Technical Support Center: Optimizing Iclepertin for Neuronal Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Iclepertin (also known as BI 425809) in neuronal cell assays. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you optimize your experiments and obtain reliable, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1][2][3] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft into both neurons and glial cells.[4][5][6] By inhibiting GlyT1, this compound increases the extracellular concentration of glycine.[7][8][9] Glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[7][8] Therefore, this compound enhances NMDA receptor function by increasing the availability of its co-agonist, glycine.[2][7][8]

Q2: What are the known IC50 values for this compound?

A2: The half-maximal inhibitory concentration (IC50) of this compound for GlyT1 has been determined in both rat and human cells, showing high potency. These values are crucial for determining the starting concentrations in your in vitro experiments.

Cell TypeIC50 Value
Rat Primary Neurons5.2 nM
Human SK-N-MC Cells5.0 nM

Q3: How should I prepare a stock solution of this compound?

A3: this compound has low solubility in aqueous solutions but is soluble in dimethyl sulfoxide (DMSO).[10][11] It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your cell culture medium. To minimize the potential for DMSO-induced cytotoxicity, the final concentration of DMSO in your culture should be kept low, typically ≤0.1%.

Q4: What is a good starting concentration range for my neuronal cell assays?

A4: A good starting point for determining the optimal concentration of this compound is to test a range of concentrations around its IC50 value. Based on the known IC50 of ~5 nM, we recommend the following starting ranges for different types of assays:

Assay TypeRecommended Starting Concentration RangeRationale
Glycine Uptake Assays0.1 nM - 100 nMTo characterize the direct inhibitory effect on GlyT1, a range around the IC50 is appropriate.
NMDA Receptor Potentiation Assays (e.g., Electrophysiology, Calcium Imaging)1 nM - 500 nMA wider range is recommended to capture both potentiation and potential non-linear or biphasic effects on neuronal activity.
Long-term Cell Viability/Toxicity Assays (24-72 hours)10 nM - 10 µMHigher concentrations should be tested to identify potential off-target effects or cytotoxicity with prolonged exposure.
Neuronal Network Activity Assays (e.g., MEA)5 nM - 1 µMThis range allows for the assessment of both subtle and robust changes in network function.

Q5: What is the current status of this compound's clinical development?

A5: this compound was under development for the treatment of cognitive impairment associated with schizophrenia (CIAS).[1][2] While Phase II clinical trials showed pro-cognitive effects at 10 mg and 25 mg doses, the subsequent Phase III CONNEX program did not meet its primary and key secondary endpoints.[12][13][14][15] Consequently, Boehringer Ingelheim has discontinued the development of this compound for this indication.[12]

Experimental Workflows and Signaling Pathways

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) dilute Dilute this compound to Working Concentration prep_stock->dilute prep_cells Culture Neuronal Cells (e.g., Primary Cortical Neurons) treat Treat Neuronal Cultures prep_cells->treat dilute->treat glycine_uptake Glycine Uptake Assay treat->glycine_uptake electro Electrophysiology/ Calcium Imaging treat->electro viability Cell Viability/Toxicity Assay treat->viability mea MEA Network Activity Assay treat->mea analyze Analyze Data and Determine Optimal Concentration glycine_uptake->analyze electro->analyze viability->analyze mea->analyze

Caption: General experimental workflow for optimizing this compound concentration.

signaling_pathway This compound This compound GlyT1 GlyT1 This compound->GlyT1 inhibits Glycine_in Intracellular Glycine GlyT1->Glycine_in transports Glycine_out Extracellular Glycine Glycine_out->GlyT1 NMDA_R NMDA Receptor Glycine_out->NMDA_R co-agonist binding Ca_influx Ca2+ Influx NMDA_R->Ca_influx activation leads to Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Ca_influx->Synaptic_Plasticity triggers

Caption: this compound's mechanism of action on the glutamatergic synapse.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No observable effect of this compound - Concentration too low: The concentration of this compound may be below the threshold for inhibiting GlyT1 in your specific cell system.- Compound degradation: this compound may have degraded due to improper storage or prolonged incubation in culture medium.- Low GlyT1 expression: The neuronal cell type you are using may have low endogenous expression of GlyT1.- Assay sensitivity: The assay may not be sensitive enough to detect subtle changes in NMDA receptor function or glycine uptake.- Increase concentration: Perform a dose-response curve starting from a lower concentration (e.g., 0.1 nM) and extending to a higher range (e.g., 1 µM).- Prepare fresh solutions: Always use freshly prepared dilutions of this compound from a properly stored stock solution.- Verify GlyT1 expression: Confirm GlyT1 expression in your cells using qPCR or Western blot.- Optimize assay parameters: Increase incubation times or use a more sensitive detection method. For electrophysiology, ensure the baseline NMDA receptor activity is stable and measurable.
High background or non-specific effects - High this compound concentration: At very high concentrations, this compound may have off-target effects.- DMSO toxicity: The final concentration of DMSO in the culture medium may be too high, causing cellular stress or death.- Contamination: Bacterial or fungal contamination can interfere with assay readouts.- Titrate down: Determine the lowest effective concentration of this compound.- Check DMSO concentration: Ensure the final DMSO concentration is below 0.1%. Run a vehicle control with the same DMSO concentration as your highest this compound dose.- Practice aseptic technique: Ensure all solutions and cell cultures are sterile.
Cell death or signs of excitotoxicity - Excessive NMDA receptor activation: Prolonged or high levels of GlyT1 inhibition can lead to overstimulation of NMDA receptors and subsequent excitotoxicity, especially in the presence of high glutamate concentrations.- Compound cytotoxicity: this compound itself may be cytotoxic at very high concentrations.- Reduce incubation time: For functional assays, consider shorter incubation periods.- Titrate this compound concentration: Use the lowest effective concentration.- Modulate glutamate levels: If possible in your experimental setup, reduce the concentration of glutamate in the culture medium.- Perform a comprehensive cytotoxicity assessment: Use multiple viability assays (e.g., LDH and a caspase activation assay) to distinguish between necrosis and apoptosis.
Inconsistent results between experiments - Variability in cell culture: Differences in cell density, passage number, or health can affect the response to this compound.- Inconsistent solution preparation: Errors in diluting the stock solution can lead to variability.- Assay timing: The duration of this compound treatment can influence the outcome.- Standardize cell culture protocols: Use cells within a consistent passage number range and plate them at a uniform density.- Prepare fresh dilutions for each experiment: Use calibrated pipettes and be meticulous with dilutions.- Optimize and standardize incubation times: Determine the optimal treatment duration for your specific assay and maintain consistency.

Detailed Experimental Protocols

Glycine Uptake Assay

This protocol is designed to measure the direct inhibitory effect of this compound on GlyT1 function using radiolabeled glycine.

Materials:

  • Primary neuronal cultures or a cell line expressing GlyT1

  • This compound stock solution (10 mM in DMSO)

  • [³H]-Glycine

  • Assay buffer (e.g., HBSS)

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Cell Plating: Plate cells in a 24- or 48-well plate and culture until they reach the desired confluency.

  • Preparation of this compound Dilutions: Prepare a serial dilution of this compound in assay buffer to achieve final concentrations ranging from 0.1 nM to 100 nM. Include a vehicle control (DMSO only) and a positive control (a known GlyT1 inhibitor like Sarcosine).

  • Assay Initiation:

    • Wash the cells twice with pre-warmed assay buffer.

    • Add the this compound dilutions or controls to the respective wells and incubate for 15-30 minutes at 37°C.

  • Glycine Uptake:

    • Add [³H]-Glycine to each well at a final concentration of ~50 nM.

    • Incubate for 10-15 minutes at 37°C.

  • Assay Termination and Lysis:

    • Aspirate the assay medium and rapidly wash the cells three times with ice-cold assay buffer to stop the uptake.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Measurement:

    • Transfer the cell lysate to scintillation vials.

    • Add scintillation fluid and mix well.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Neuronal Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

Materials:

  • Neuronal cells plated in a 96-well plate

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Treatment: Treat neuronal cultures with a range of this compound concentrations (e.g., 10 nM to 10 µM) and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium.

    • Add solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells.

Caspase-3/7 Activation Assay

This assay is used to detect apoptosis by measuring the activity of executioner caspases.

Materials:

  • Neuronal cells plated in a 96-well plate

  • This compound stock solution (10 mM in DMSO)

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • Luminometer

Procedure:

  • Cell Treatment: Treat neuronal cultures with this compound at various concentrations for a predetermined time. Include positive and negative controls.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Assay Protocol:

    • Allow the plate and reagent to equilibrate to room temperature.

    • Add the Caspase-Glo® 3/7 reagent to each well.

    • Mix gently by orbital shaking for 30-60 seconds.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence of each sample using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold change in caspase-3/7 activity.

troubleshooting_logic start Experiment Start: No Observable Effect q1 Is this compound concentration sufficient? start->q1 sol1 Increase concentration (perform dose-response) q1->sol1 No q2 Is the compound stable and freshly prepared? q1->q2 Yes a1_yes Yes a1_no No sol2 Prepare fresh dilutions from a validated stock q2->sol2 No q3 Is GlyT1 expressed in the cell model? q2->q3 Yes a2_yes Yes a2_no No sol3 Verify GlyT1 expression (qPCR/Western Blot) q3->sol3 No end Re-evaluate Assay Sensitivity/Parameters q3->end Yes a3_yes Yes a3_no No

Caption: Troubleshooting logic for a lack of this compound effect.

References

Iclepertin Technical Support Center: Investigating Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for researchers investigating the investigational Glycine Transporter 1 (GlyT1) inhibitor, Iclepertin (BI 425809). The following resources address potential off-target effects through troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate accurate experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of this compound?

A1: this compound is a potent and selective inhibitor of GlyT1.[1][2][3][4][5][6][7] Preclinical studies have demonstrated its high selectivity. In a broad panel of receptor binding assays, this compound was tested against 102 different off-targets and showed no significant activity, with a half-maximal inhibitory concentration (IC50) greater than 10 μM for all targets tested.[1] Furthermore, it has been shown to have no activity against the related glycine transporter, GlyT2.[1]

Q2: Are there any known off-target interactions of clinical relevance?

A2: While generally highly selective, two potential areas of off-target interaction have been characterized:

  • hERG Channel: this compound has been shown to inhibit the human Ether-a-go-go-Related Gene (hERG) potassium channel with an IC50 of 30 μM. This is a crucial assessment in safety pharmacology to evaluate the potential for QT interval prolongation.

  • CYP450 Enzymes: this compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[6] It is considered a weak affinity substrate for CYP3A4. At supratherapeutic concentrations, this compound has also been shown to induce CYP3A4. This creates a potential for drug-drug interactions (DDIs) with other drugs that are substrates, inhibitors, or inducers of CYP3A4.

Q3: What were the most common adverse events observed in this compound clinical trials?

A3: Across multiple clinical trials, this compound has been generally well-tolerated with a safety profile consistent across studies.[8][9] Most adverse events (AEs) reported were of mild to moderate intensity.[10][11] In a first-in-human study, dose-dependent increases in AEs were observed at higher doses, which were primarily central nervous system-related (e.g., sedation, dizziness) and visual in nature.[10] Another Phase I trial reported drug-related mild nausea, abdominal pain, and upper abdominal pain in one participant.

Troubleshooting Guide: On-Target vs. Off-Target Effects

Distinguishing between desired on-target effects and potential off-target effects is critical in preclinical and clinical research. This guide provides a logical framework for investigating unexpected experimental outcomes.

Unexpected Phenotype Observed

A Unexpected Phenotype Observed B Is the phenotype consistent with known GlyT1 inhibition effects? A->B C Potential On-Target Effect B->C Yes F Potential Off-Target Effect B->F No D Could it be an exaggerated pharmacodynamic effect? C->D E Consider dose reduction or time-course analysis D->E G Review this compound's known off-target profile (hERG, CYP3A4) F->G H Does the phenotype align with known off-target pharmacology? G->H I Conduct secondary assays (e.g., electrophysiology for ion channels) H->I Yes J Perform broad off-target screening (receptor binding panels) H->J No K Characterize novel off-target interaction J->K cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis A Prepare cell membranes expressing the target receptor D Incubate membranes, radioligand, and this compound at various concentrations A->D B Select a high-affinity radioligand for the target B->D C Prepare serial dilutions of this compound C->D E Separate bound from free radioligand (e.g., filtration) D->E F Quantify bound radioactivity (scintillation counting) E->F G Plot percent displacement vs. This compound concentration F->G H Calculate IC50 value G->H cluster_cell_prep Cell Preparation cluster_patch_clamp Patch-Clamp Recording cluster_drug_app Drug Application cluster_data_acq Data Acquisition & Analysis A Culture cells stably expressing the hERG channel (e.g., HEK293) B Establish a whole-cell patch-clamp configuration on a single cell A->B C Apply a voltage-clamp protocol to elicit and measure hERG currents B->C D Perfuse the cell with a control solution, then with solutions containing increasing concentrations of this compound C->D E Record hERG currents at each This compound concentration D->E F Measure the peak tail current amplitude E->F G Calculate the percent inhibition at each concentration F->G H Determine the IC50 value G->H cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_post Postsynaptic Terminal Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR binds This compound This compound GlyT1 GlyT1 This compound->GlyT1 inhibits Glycine_syn Glycine GlyT1->Glycine_syn reuptake Glycine_syn->NMDAR co-agonist binding Ca_ion Ca²⁺ NMDAR->Ca_ion influx Cognition Synaptic Plasticity & Cognitive Function Ca_ion->Cognition activates signaling

References

Technical Support Center: Managing Drug-Drug Interactions with Iclepertin and CYP3A4 Substrates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing drug-drug interactions (DDIs) between iclepertin and cytochrome P450 3A4 (CYP3A4) substrates. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of this compound and its relevance to drug-drug interactions?

A1: this compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3][4] This is a critical consideration for potential drug-drug interactions, as co-administration with drugs that inhibit or induce CYP3A4 can alter the plasma concentrations of this compound, potentially affecting its efficacy and safety. Conversely, this compound itself may impact the metabolism of other drugs that are substrates of CYP3A4.

Q2: What is the potential of this compound to act as a perpetrator of drug-drug interactions with CYP3A4 substrates?

A2: At supratherapeutic concentrations, this compound has been shown to induce CYP3A4.[1][2][3][4] This means that at higher doses, this compound can increase the metabolic activity of the CYP3A4 enzyme, potentially leading to lower plasma concentrations and reduced efficacy of co-administered CYP3A4 substrates. Clinical DDI studies have been conducted to evaluate this potential.[1]

Q3: What is the potential of this compound to be a victim of drug-drug interactions with CYP3A4 inhibitors and inducers?

A3: As a CYP3A4 substrate, this compound's plasma concentration can be significantly affected by co-administration with CYP3A4 modulators. Strong CYP3A4 inhibitors are expected to increase this compound exposure, while strong inducers will likely decrease its exposure.[1][2][3][4][5][6] This has been confirmed in clinical DDI studies with itraconazole (a strong inhibitor) and rifampicin (a strong inducer).[1][5][6]

Q4: Have clinical studies been conducted to assess the DDI potential of this compound with a sensitive CYP3A4 substrate?

A4: Yes, a clinical study has been conducted to investigate the effect of multiple doses of this compound on the pharmacokinetics of midazolam, a sensitive CYP3A4 probe substrate.[1] The results of this study are crucial for understanding the clinical relevance of this compound's CYP3A4 induction potential.

Troubleshooting Guide

Issue 1: Unexpected variability in this compound plasma concentrations in a clinical trial.

  • Possible Cause: Concomitant medication use by trial participants may be affecting this compound's metabolism.

  • Troubleshooting Steps:

    • Review the concomitant medication logs of all participants for the presence of known strong or moderate CYP3A4 inhibitors or inducers.

    • Stratify pharmacokinetic data based on the use of these medications to identify potential correlations.

    • If a DDI is suspected, consider implementing stricter guidelines for allowed concomitant medications in future trials.

    • Utilize Physiologically Based Pharmacokinetic (PBPK) modeling to simulate the potential impact of co-administered drugs on this compound exposure.[1][2][3][4]

Issue 2: Reduced efficacy of a co-administered CYP3A4 substrate in a preclinical model with this compound.

  • Possible Cause: this compound-mediated induction of CYP3A4 may be increasing the metabolism of the co-administered drug.

  • Troubleshooting Steps:

    • Conduct an in vitro CYP3A4 induction assay with this compound in a relevant cellular model (e.g., primary human hepatocytes) to confirm its induction potential.

    • Measure the formation of the primary metabolite of the CYP3A4 substrate in the presence and absence of this compound.

    • If induction is confirmed, consider dose-adjusting the CYP3A4 substrate or selecting an alternative medication that is not primarily metabolized by CYP3A4.

Quantitative Data Summary

The following tables summarize the quantitative data from clinical drug-drug interaction studies with this compound.

Table 1: Effect of Strong CYP3A4 Modulators on this compound Pharmacokinetics

Co-administered DrugModulator TypeThis compound DoseEffect on this compound AUCEffect on this compound CmaxReference
RifampicinStrong Inducer25 mgDecreasedDecreased[1]
ItraconazoleStrong Inhibitor25 mgIncreasedIncreased[1]

AUC = Area Under the Curve, Cmax = Maximum Concentration

Table 2: Effect of this compound on the Pharmacokinetics of Midazolam (a sensitive CYP3A4 substrate)

This compound DoseMidazolam DoseEffect on Midazolam AUCEffect on Midazolam CmaxReference
25 mg (multiple doses)2 mg (single dose)DecreasedDecreased[1]

AUC = Area Under the Curve, Cmax = Maximum Concentration

Experimental Protocols

1. In Vitro CYP3A4 Inhibition Assay

  • Objective: To determine the potential of this compound to inhibit CYP3A4 activity.

  • Methodology:

    • System: Human liver microsomes (HLM) or recombinant human CYP3A4 enzymes.

    • Substrate: A specific CYP3A4 probe substrate (e.g., midazolam or testosterone) at a concentration approximate to its Km.

    • Incubation: Pre-incubate this compound at various concentrations with the enzyme system. Initiate the reaction by adding the substrate and NADPH.

    • Analysis: After a specified incubation time, stop the reaction and quantify the formation of the metabolite using LC-MS/MS.

    • Data Analysis: Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of CYP3A4 activity.

2. In Vitro CYP3A4 Induction Assay

  • Objective: To determine the potential of this compound to induce CYP3A4 expression.

  • Methodology:

    • System: Cryopreserved primary human hepatocytes.

    • Treatment: Treat hepatocytes with various concentrations of this compound for 48-72 hours. Include a vehicle control and a known strong inducer (e.g., rifampicin) as a positive control.

    • Endpoint Measurement:

      • mRNA analysis: Quantify CYP3A4 mRNA levels using qRT-PCR.

      • Enzyme activity analysis: Measure the activity of CYP3A4 by incubating the treated cells with a probe substrate and quantifying metabolite formation.

    • Data Analysis: Determine the fold induction of CYP3A4 mRNA and activity relative to the vehicle control. Calculate the EC50 (concentration at which 50% of the maximal induction is observed).

Visualizations

DDI_Pathway cluster_this compound This compound as a Victim cluster_perpetrator Perpetrator Drugs cluster_substrate This compound as a Perpetrator This compound This compound Metabolites Inactive Metabolites This compound->Metabolites CYP3A4 Metabolism CYP3A4_Substrate CYP3A4 Substrate (e.g., Midazolam) This compound->CYP3A4_Substrate Decreases Substrate Levels (Induction at Supratherapeutic Doses) Inducer CYP3A4 Inducer (e.g., Rifampicin) Inducer->this compound Decreases this compound Levels (Increased Metabolism) Inhibitor CYP3A4 Inhibitor (e.g., Itraconazole) Inhibitor->this compound Increases this compound Levels (Decreased Metabolism) Substrate_Metabolites Metabolites CYP3A4_Substrate->Substrate_Metabolites CYP3A4 Metabolism

Caption: Drug-drug interaction pathways for this compound with CYP3A4 modulators and substrates.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_clinical Clinical DDI Studies cluster_modeling In Silico Modeling Inhibition_Assay CYP3A4 Inhibition Assay (Human Liver Microsomes) PBPK_Model PBPK Modeling Inhibition_Assay->PBPK_Model Provides Inhibition Parameters Induction_Assay CYP3A4 Induction Assay (Primary Human Hepatocytes) Induction_Assay->PBPK_Model Provides Induction Parameters Victim_Study This compound as Victim (with Rifampicin/Itraconazole) Victim_Study->PBPK_Model Model Qualification Perpetrator_Study This compound as Perpetrator (with Midazolam) Perpetrator_Study->PBPK_Model Model Qualification DDI_Prediction DDI_Prediction PBPK_Model->DDI_Prediction Predicts Untested Scenarios

Caption: Workflow for assessing the drug-drug interaction potential of this compound.

References

Troubleshooting inconsistent results in Iclepertin experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Iclepertin (BI 425809).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the glycine transporter 1 (GlyT1). By blocking GlyT1, this compound increases the concentration of glycine in the synaptic cleft. Glycine acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, and this enhanced glycine level potentiates NMDA receptor function, which is crucial for synaptic plasticity, learning, and memory.

Q2: What were the outcomes of the this compound clinical trials?

A2: While Phase I and II clinical trials showed promising results in terms of safety and pro-cognitive effects, the Phase III CONNEX program did not meet its primary and key secondary endpoints. No statistically significant improvement in cognitive impairment was observed in patients with schizophrenia treated with this compound compared to placebo.

Q3: Is this compound commercially available?

A3: this compound is an investigational drug and is not approved for clinical use by regulatory agencies. It is available for research purposes only.

Q4: What are the known metabolites of this compound?

A4: this compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme. This is a critical consideration for in vitro and in vivo experiments, as co-administration with strong inducers or inhibitors of CYP3A4 can alter this compound's concentration and effects.

Q5: What is the recommended solvent and storage condition for this compound?

A5: this compound is soluble in DMSO and ethanol. For long-term storage, it is recommended to store stock solutions at -80°C (for up to 6 months) or -20°C (for up to 1 month).

Troubleshooting Guide for Inconsistent Results

Issue 1: High variability or lack of effect in cell-based assays (e.g., glycine uptake assays).
Potential Cause Troubleshooting Steps
Cell Line Viability and Passage Number Ensure cells are healthy and within a low passage number. High passage numbers can lead to phenotypic drift and altered transporter expression. Regularly perform cell viability assays (e.g., Trypan Blue exclusion).
Inconsistent Plating Density Optimize and strictly control cell seeding density. Over-confluent or sparse cultures can exhibit different levels of GlyT1 expression and activity.
This compound Solubility and Stability Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. This compound is a BCS Class II drug with low solubility. Ensure complete dissolution before diluting into aqueous assay buffers. Avoid repeated freeze-thaw cycles of stock solutions.
Assay Buffer Composition The concentration of glycine and other components in the assay buffer can compete with or modulate this compound's activity. Maintain a consistent and well-defined buffer composition across all experiments.
Incubation Times and Temperatures Optimize and standardize incubation times and temperatures for both this compound pre-incubation and substrate (e.g., [³H]-glycine) incubation to ensure the reaction is within the linear range.
Issue 2: Inconsistent or unexpected results in animal models (e.g., MK-801 induced cognitive deficit models).
Potential Cause Troubleshooting Steps
Route of Administration and Formulation The bioavailability of this compound

Iclepertin Technical Support Center: Dose-Efficacy Queries

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Iclepertin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) regarding the clinical evaluation of this compound, with a specific focus on the dose-response relationship observed in clinical trials.

Frequently Asked Questions (FAQs)

Q: Why did the 25mg dose of this compound demonstrate no additional benefit over the 10mg dose in improving cognition in patients with schizophrenia?

A: The Phase II clinical trial (NCT02832037) of this compound was designed to explore a range of doses (2mg, 5mg, 10mg, and 25mg) against a placebo. The primary goal was to identify the optimal dose for improving cognitive impairment associated with schizophrenia (CIAS).

The study's results indicated that while both the 10mg and 25mg doses showed the most significant improvement in cognition compared to placebo, the higher 25mg dose did not confer any statistically significant additional benefit over the 10mg dose.[1][2] This suggests a plateau in the efficacy of this compound's mechanism of action beyond the 10mg dosage.

Pairwise comparisons from the trial showed that the adjusted mean improvement from baseline in the MATRICS Consensus Cognitive Battery (MCCB) overall composite T-score at week 12 was 1.98 for the 10mg dose and 1.73 for the 25mg dose, when compared to placebo.[1] These results demonstrate that the cognitive enhancement effect did not increase with the higher dose. Consequently, the 10mg dose was selected for the subsequent Phase III CONNEX program as it offered a similar therapeutic benefit with a lower drug exposure.

Troubleshooting Guide

Issue: Difficulty replicating the dose-dependent efficacy findings for this compound in experimental models.
  • Confirm Target Engagement: this compound is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[2] Ensure your experimental model has a functional GlyT1 that this compound can inhibit. The mechanism of action involves increasing synaptic glycine levels to enhance N-methyl-D-aspartate (NMDA) receptor function.[3]

  • Review Dose Equivalency: The doses used in human clinical trials may not directly translate to animal models. Ensure that the doses used in your experiments are appropriately scaled to achieve relevant plasma and central nervous system (CNS) concentrations.

  • Assess Cognitive Endpoints: The primary endpoint in the Phase II trial was the MCCB composite score.[1] Ensure that the cognitive assessment tools used in your research are sensitive enough to detect changes in the specific cognitive domains affected by schizophrenia.

Data Presentation

Table 1: this compound Phase II Clinical Trial (NCT02832037) - Efficacy Data
Dose GroupNAdjusted Mean Change from Baseline in MCCB Overall Composite T-Score (Week 12)Standardized Effect Size vs. Placebo
Placebo170--
2mg85Not Reported as a primary comparisonNot Reported
5mg84Not Reported as a primary comparisonNot Reported
10mg851.980.34
25mg851.730.30

Data sourced from Fleischhacker WW, et al. Lancet Psychiatry. 2021.[1]

Table 2: this compound Phase II Clinical Trial (NCT02832037) - Safety Data (Adverse Events)
Dose GroupNPatients with Adverse Events (%)
Placebo17044%
2mg8559%
5mg8452%
10mg8541%
25mg8542%

Data sourced from Fleischhacker WW, et al. Lancet Psychiatry. 2021.[1] The adverse events were balanced across all treatment groups.[1]

Experimental Protocols

Methodology for the Phase II Clinical Trial of this compound (NCT02832037)
  • Study Design: This was a Phase II, randomized, double-blind, placebo-controlled, parallel-group trial conducted at 81 centers across 11 countries.[1]

  • Participants: The study enrolled outpatients between the ages of 18 and 50 who had a diagnosis of schizophrenia and were on stable antipsychotic treatment.[1]

  • Intervention: Participants were randomly assigned in a 1:1:1:1:2 ratio to receive once-daily oral doses of this compound (2mg, 5mg, 10mg, or 25mg) or a placebo for 12 weeks, as an add-on to their stable antipsychotic medication.[1]

  • Primary Endpoint: The primary measure of efficacy was the change from baseline in the MCCB overall composite T-score at week 12.[1]

  • Statistical Analysis: A mixed-effects model for repeated measures was used to analyze the primary endpoint. Pairwise comparisons were made between each this compound dose group and the placebo group.[1]

Visualizations

Iclepertin_Mechanism_of_Action cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Cognitive_Function Improved Cognitive Function NMDAR->Cognitive_Function Enhances Signaling Glycine Glycine Glycine->NMDAR Co-agonist Binding GlyT1 Glycine Transporter 1 (GlyT1) GlyT1->Glycine Reuptake This compound This compound This compound->GlyT1 Inhibits

Caption: Mechanism of action of this compound.

Iclepertin_Phase2_Workflow cluster_treatment 12-Week Treatment Period Start Patient Screening (Schizophrenia, 18-50 years, stable antipsychotics) Randomization Randomization (1:1:1:1:2) Start->Randomization Placebo Placebo Randomization->Placebo Dose2 This compound 2mg Randomization->Dose2 Dose5 This compound 5mg Randomization->Dose5 Dose10 This compound 10mg Randomization->Dose10 Dose25 This compound 25mg Randomization->Dose25 Endpoint Primary Endpoint Assessment at Week 12 (Change in MCCB Composite Score) Placebo->Endpoint Dose2->Endpoint Dose5->Endpoint Dose10->Endpoint Dose25->Endpoint Analysis Data Analysis (Mixed-effects model) Endpoint->Analysis

Caption: Experimental workflow of the this compound Phase II trial.

References

Validation & Comparative

Comparison of In Vivo Biomarkers for Confirming Iclepertin Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of biomarkers used to confirm the in vivo target engagement of Iclepertin (BI 425809), a selective glycine transporter 1 (GlyT1) inhibitor. This compound is designed to enhance N-methyl-D-aspartate (NMDA) receptor function by increasing synaptic glycine levels, a mechanism aimed at treating cognitive impairment associated with schizophrenia (CIAS).[1][2][3][4] The guide details direct and indirect biomarkers, compares them with alternatives used for other GlyT1 inhibitors, and provides supporting data and experimental methodologies.

This compound's Mechanism of Action

This compound functions by selectively inhibiting GlyT1, a protein located on glial cells and presynaptic neurons responsible for the reuptake of glycine from the synaptic cleft.[2][5] Glycine is an essential co-agonist for the activation of NMDA receptors.[1][6] By blocking GlyT1, this compound increases the extracellular concentration of glycine, thereby potentiating NMDA receptor signaling, which is crucial for synaptic plasticity, learning, and memory.[1][4][7]

cluster_pre Presynaptic Neuron / Glial Cell cluster_post Postsynaptic Neuron GlyT1 Glycine Transporter 1 (GlyT1) Glycine_out Synaptic Glycine Glycine_out->GlyT1 Reuptake NMDAR NMDA Receptor Glycine_out->NMDAR Co-agonist Binding Ca_ion Ca²+ Influx (Neuronal Activation) NMDAR->Ca_ion Activates This compound This compound This compound->GlyT1 Inhibits Glutamate Glutamate Glutamate->NMDAR Agonist Binding

Caption: this compound inhibits GlyT1, increasing synaptic glycine to enhance NMDA receptor activation.

Primary Biomarkers of Target Engagement

The most direct methods to confirm that a drug is interacting with its intended target in the central nervous system involve measuring changes in neurochemistry or receptor occupancy. For GlyT1 inhibitors, two primary approaches have been validated: measurement of cerebrospinal fluid (CSF) glycine and Positron Emission Tomography (PET) imaging.

Cerebrospinal Fluid (CSF) Glycine Levels

An increase in CSF glycine provides functional evidence of GlyT1 inhibition.[8] This method has been the principal biomarker for confirming this compound's target engagement.[9][10][11]

PET Receptor Occupancy

PET imaging with a specific radioligand allows for the direct visualization and quantification of a drug's binding to its target. This has been used for other GlyT1 inhibitors like Bitopertin and PF-03463275.[12][13]

Comparison of Primary Biomarkers
Biomarker ApproachDrug Example(s)MethodologyKey Quantitative Data
CSF Glycine This compound (BI 425809) Measurement of glycine concentration in CSF samples collected via lumbar puncture following drug administration.Human: Dose-dependent increase; a 10 mg dose resulted in a mean 50% increase in CSF glycine at steady state.[8][10][14] Rat: Dose-dependent increase from 30% (0.2 mg/kg) to 78% (2 mg/kg).[8][10]
PET Occupancy Bitopertin (RG1678) PET imaging with a GlyT1-specific radioligand to quantify receptor occupancy.Human: Emax of ~90% occupancy, with an ED50 of ~15 mg.[12]
PET Occupancy PF-03463275 PET imaging to measure receptor occupancy.Human: Dose-related effects on endpoints were evaluated following PET confirmation of receptor occupancy.[13]

Pharmacodynamic (Downstream) Biomarkers

Pharmacodynamic biomarkers measure the downstream physiological effects of target engagement. For this compound, which modulates NMDA receptor function, neurophysiological measures such as quantitative electroencephalography (qEEG) are relevant. These are less direct but offer non-invasive insights into the drug's effect on brain circuitry.

qEEG, Mismatch Negativity (MMN), and Auditory Steady-State Response (ASSR)

Deficits in sensory processing, reflected in EEG measures like MMN and ASSR, are associated with NMDA receptor hypofunction in schizophrenia.[15] Enhancing NMDA signaling with a GlyT1 inhibitor is hypothesized to normalize these neurophysiological deficits.[2][15]

Biomarker ApproachDrug Example(s)MethodologyKey Findings
qEEG (MMN, ASSR) This compound (BI 425809) EEG recordings to measure event-related potentials (MMN) and steady-state responses (ASSR) at baseline and post-treatment.A Phase II substudy was conducted to evaluate these as biomarkers of treatment response.[15] While pro-cognitive effects were seen at 10 and 25 mg doses in the parent trial, the direct modulatory effect on these EEG parameters requires further validation.[15]
EEG (LTP) PF-03463275 EEG measurement of long-term potentiation (LTP) of visual evoked potentials as a biomarker of neuroplasticity.Human: Showed a dose-related enhancement of LTP in patients, with peak effects at 40 mg BID.[13]

Experimental Protocols & Workflows

Protocol 1: CSF Glycine Measurement for Target Engagement
  • Subject Selection: Enroll healthy volunteers or patients with schizophrenia.

  • Baseline Sampling (Optional): Perform a baseline lumbar puncture to collect CSF and measure baseline glycine levels.

  • Drug Administration: Administer single or multiple oral doses of this compound (e.g., 5, 10, 25, 50 mg) or placebo.[9]

  • Post-Dose CSF Collection: Perform lumbar puncture at specified time points post-administration. Based on pharmacokinetic data, t-max in CSF is approximately 5-8 hours after oral dosing.[8][9]

  • Sample Analysis: Analyze CSF samples for glycine concentration using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Compare post-dose glycine levels to baseline and/or placebo to determine the percentage increase as a function of the administered dose.

cluster_workflow Experimental Workflow Start Patient Cohort Dosing This compound Dosing (e.g., 10 mg) Start->Dosing Biomarker_Acq Biomarker Acquisition Dosing->Biomarker_Acq CSF_Tap CSF Collection (Lumbar Puncture) Biomarker_Acq->CSF_Tap Direct EEG_Rec EEG Recording (MMN/ASSR) Biomarker_Acq->EEG_Rec Indirect Analysis Data Analysis CSF_Tap->Analysis EEG_Rec->Analysis Result Target Engagement Confirmed Analysis->Result

Caption: Workflow for assessing direct (CSF) and indirect (EEG) biomarkers of target engagement.

Protocol 2: General Method for PET GlyT1 Occupancy
  • Subject Selection: Enroll healthy volunteers or patients.

  • Radioligand Administration: Administer a bolus injection of a suitable PET radioligand that selectively binds to GlyT1.

  • Baseline Scan: Perform a baseline PET scan to measure the baseline binding potential of the radioligand in target brain regions.

  • Drug Administration: Administer the GlyT1 inhibitor (e.g., Bitopertin).

  • Post-Dose Scan: After a suitable time for the drug to reach steady-state in the brain, perform a second PET scan.

  • Data Analysis: Compare the binding potential from the post-dose scan to the baseline scan. The reduction in radioligand binding represents the percentage of GlyT1 occupied by the drug. This relationship is often modeled against plasma concentrations of the drug to determine an EC50.

Summary and Conclusion

The confirmation of in vivo target engagement for this compound has primarily relied on the measurement of CSF glycine , which serves as a direct, functional biomarker of GlyT1 inhibition.[8][10][11] Translational studies in both rats and humans have successfully demonstrated a robust, dose-dependent increase in CSF glycine following this compound administration.[8][10]

Alternative GlyT1 inhibitors, such as Bitopertin, have utilized PET imaging to directly quantify receptor occupancy, providing a complementary but more resource-intensive method for confirming target engagement.[12] Furthermore, downstream neurophysiological biomarkers like MMN and ASSR are being explored as non-invasive methods to assess the pharmacodynamic consequences of GlyT1 inhibition on the brain circuits implicated in schizophrenia.[15]

While these biomarkers successfully confirmed that this compound engaged GlyT1 in a dose-dependent manner, it is important to note that the Phase III CONNEX program did not meet its primary endpoints for improving cognition or functioning in patients with schizophrenia.[16][17] This highlights the critical distinction between confirming target engagement and achieving clinical efficacy, providing valuable insights for future drug development in this area.

This compound This compound Inhibits_GlyT1 Inhibits GlyT1 This compound->Inhibits_GlyT1 Action CSF_Glycine ↑ CSF Glycine (Direct Biomarker) Inhibits_GlyT1->CSF_Glycine Leads to Enhance_NMDA Enhances NMDA Function CSF_Glycine->Enhance_NMDA Causes EEG_Signal Modulates EEG (Downstream Biomarker) Enhance_NMDA->EEG_Signal Leads to Cognition Cognitive Improvement (Clinical Endpoint) Enhance_NMDA->Cognition Hypothesized Effect

Caption: Logical flow from drug action to biomarkers and the intended clinical endpoint.

References

Iclepertin's Pro-Cognitive Effects: A Comparative Analysis in the Landscape of Cognitive Impairment in Schizophrenia

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – This guide provides a comprehensive cross-validation of the pro-cognitive effects of Iclepertin (BI 425809), a novel glycine transporter-1 (GlyT1) inhibitor, in the context of other therapeutic alternatives for Cognitive Impairment Associated with Schizophrenia (CIAS). The following analysis, targeted at researchers, scientists, and drug development professionals, synthesizes available clinical trial data, details experimental methodologies, and visualizes key pathways to offer an objective comparison of this compound's performance.

Cognitive impairment is a core feature of schizophrenia, significantly impacting daily functioning and quality of life.[1] While antipsychotic medications can manage positive symptoms, effective treatments for cognitive deficits remain a significant unmet need.[2][3] this compound emerged as a promising candidate by targeting the glutamatergic system, specifically by inhibiting the reuptake of glycine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[4][5][6] This mechanism aims to enhance NMDA receptor function, which is crucial for synaptic plasticity, learning, and memory.[4][5]

Mechanism of Action: Enhancing Glutamatergic Signaling

This compound's therapeutic rationale is based on the hypothesis that enhancing NMDA receptor signaling can ameliorate cognitive deficits in schizophrenia.[7] By blocking GlyT1, this compound increases the synaptic concentration of glycine, thereby potentiating NMDA receptor activity.[6] This modulation of glutamatergic neurotransmission is believed to improve cognitive processes.[6]

Iclepertin_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glycine_Transporter_1 Glycine Transporter-1 (GlyT1) Glycine_uptake Glycine Reuptake Glycine_Transporter_1->Glycine_uptake Glycine Glycine NMDA_Receptor NMDA Receptor Glycine->NMDA_Receptor Co-agonist This compound This compound This compound->Glycine_Transporter_1 Inhibits Cognitive_Function Enhanced Cognitive Function NMDA_Receptor->Cognitive_Function Activation

This compound's mechanism of action.

Clinical Trial Performance: A Comparative Overview

While this compound showed promising pro-cognitive effects in its Phase II trial, the comprehensive Phase III CONNEX program, comprising three large-scale trials (CONNEX-1, CONNEX-2, and CONNEX-3), unfortunately, did not meet its primary or key secondary endpoints.[1][8][9][10] This outcome highlights the challenges in developing effective treatments for CIAS. To provide a clear cross-validation, the following tables summarize the performance of this compound against other notable investigational drugs for CIAS.

Table 1: Quantitative Comparison of Efficacy in Clinical Trials
Drug (Class)Trial (Phase)Primary Cognitive EndpointChange from Baseline (Drug)Change from Baseline (Placebo)Effect Size (Cohen's d)p-valueCitation(s)
This compound (GlyT1 Inhibitor)Study 1346.9 (II)MCCB Overall Composite T-score3.23 (10mg), 3.49 (25mg)1.5-Statistically Significant[11]
CONNEX Program (III)MCCB Overall Composite T-scoreNot Statistically SignificantNot Statistically Significant-Not Met[1]
Luvadaxistat (DAAO Inhibitor)INTERACT (II)BACS Composite ScoreStatistically Significant Improvement (50mg)--0.031[12]
ERUDITE (II)BACS Composite ScoreNot Statistically SignificantNot Statistically Significant-Not Met
Encenicline (α7 nAChR Agonist)Phase IICogState OCISignificant Improvement (0.27mg)-0.2570.034[5]
Phase IIMCCB Overall Composite T-score3.3 (0.9mg)1.20.280.069 (Trend)[13]
Phase IIIMCCB Neurocognitive CompositeNot Statistically SignificantNot Statistically Significant-Not Met[4]
Sarcosine (GlyT1 Inhibitor)Meta-analysisOverall Cognitive Functions--0.27 (SMD)0.10 (Not Significant)[14][15]
Bitopertin (GlyT1 Inhibitor)Phase III (FlashLyte & DayLyte)PANSS Negative Symptom Factor ScoreNo Statistically Significant SeparationNo Statistically Significant Separation-Not Met[7][16]

DAAO: D-amino acid oxidase; α7 nAChR: alpha-7 nicotinic acetylcholine receptor; GlyT1: Glycine Transporter-1; MCCB: MATRICS Consensus Cognitive Battery; BACS: Brief Assessment of Cognition in Schizophrenia; SCoRS: Schizophrenia Cognition Rating Scale; PANSS: Positive and Negative Syndrome Scale; OCI: Overall Cognition Index; SMD: Standardized Mean Difference.

Experimental Protocols

A clear understanding of the methodologies employed in clinical trials is crucial for interpreting and comparing their outcomes. The following section details the experimental protocols for the key clinical trials of this compound and its comparators.

This compound: Clinical Trial Protocols

The clinical development of this compound for CIAS involved a series of Phase I, II, and III trials.

  • Phase II (NCT02832037): This randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of multiple doses of this compound (2mg, 5mg, 10mg, and 25mg) administered once daily for 12 weeks to patients with schizophrenia on stable antipsychotic treatment.[2] The primary endpoint was the change from baseline in the MATRICS Consensus Cognitive Battery (MCCB) overall composite T-score.[3]

  • Phase III (CONNEX Program: NCT04846868, NCT04846881, NCT04860830): This program consisted of three replicate, randomized, double-blind, placebo-controlled trials.[8][9][10][17] Patients received a 10 mg dose of this compound or placebo once daily for 26 weeks.[8][9][10][17] The primary endpoint was the change from baseline in the MCCB overall composite T-score.[8][9][10][17] Key secondary endpoints included the Schizophrenia Cognition Rating Scale (SCoRS) total score and the Virtual Reality Functional Capacity Assessment Tool (VRFCAT) total time.[8][9][10][17]

Iclepertin_Trial_Workflow Screening Patient Screening (Schizophrenia Diagnosis, Stable Antipsychotics) Randomization Randomization (1:1) Screening->Randomization Treatment_this compound This compound (10mg daily) Randomization->Treatment_this compound Treatment_Placebo Placebo Randomization->Treatment_Placebo Endpoint_Assessment Endpoint Assessment (MCCB, SCoRS, VRFCAT) Treatment_this compound->Endpoint_Assessment 26 Weeks Treatment_Placebo->Endpoint_Assessment 26 Weeks

This compound Phase III CONNEX trial workflow.
Comparator Drug: Luvadaxistat Clinical Trial Protocol

  • INTERACT Study (Phase II - NCT03382639): This was a randomized, placebo-controlled study evaluating three doses of luvadaxistat in patients with schizophrenia and persistent negative symptoms over a 12-week period.[12] Secondary endpoints assessed cognitive performance using the Brief Assessment of Cognition in Schizophrenia (BACS) and the Schizophrenia Cognition Rating Scale (SCoRS).[12]

Comparator Drug: Encenicline Clinical Trial Protocol
  • Phase II (NCT not specified in results): A 12-week, double-blind, placebo-controlled trial in patients with schizophrenia stabilized on a second-generation antipsychotic.[13] Participants were randomized to two doses of encenicline (0.27mg or 0.9mg) or placebo.[13] The primary endpoint was the CogState Overall Cognition Index, with the MCCB and SCoRS as secondary endpoints.[5]

  • Phase III (EVP-6124-015/016): Two 6-month, randomized, double-blind, placebo-controlled studies in individuals with schizophrenia on stable atypical antipsychotic therapy.[4] The co-primary endpoints were the MCCB and SCoRS.[4]

Discussion and Future Directions

The journey to find an effective pharmacological treatment for CIAS is fraught with challenges, as evidenced by the disappointing Phase III results for this compound and several other promising candidates. While this compound's mechanism of action is well-grounded in the neurobiology of schizophrenia, the translation from preclinical and early-phase clinical success to late-stage efficacy has proven difficult.

The comparative data presented here underscore a field-wide struggle. Luvadaxistat showed inconsistent results between its two Phase II trials.[12] Encenicline, despite promising Phase II signals, failed to demonstrate efficacy in Phase III.[4] Similarly, the broader classes of GlyT1 inhibitors, like sarcosine and bitopertin, have not yielded consistent, robust pro-cognitive effects in large-scale trials.[7][14]

These collective outcomes suggest several possibilities that warrant further investigation:

  • Patient Heterogeneity: The diverse nature of cognitive deficits in schizophrenia may require more targeted therapeutic approaches for specific patient subpopulations.

  • Endpoint Sensitivity: The current cognitive assessment tools, while validated, may not be sensitive enough to detect subtle but clinically meaningful changes.

  • Complexity of Neurobiology: The underlying neurobiology of CIAS may be more complex than can be addressed by targeting a single neurotransmitter system. Combination therapies or drugs with multiple mechanisms of action may be necessary.

While the top-line results of the this compound CONNEX program were not positive, a detailed analysis of the full dataset may yet provide valuable insights to guide future research in this critical area of unmet medical need. The scientific community must continue its efforts to develop novel therapeutic strategies to alleviate the debilitating cognitive symptoms of schizophrenia.

References

Iclepertin: A Novel Approach to Cognitive Enhancement Compared to Traditional Nootropic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Iclepertin (BI 425809), a novel glycine transporter-1 (GlyT1) inhibitor, against established nootropic agents. The focus is on the compound's performance in the context of cognitive impairment associated with schizophrenia (CIAS), with a detailed examination of its mechanism of action, clinical trial data, and experimental protocols.

Introduction to this compound

This compound is an investigational drug that represents a targeted approach to enhancing cognitive function by modulating glutamatergic neurotransmission. Specifically, it inhibits the GlyT1 transporter, which is responsible for the reuptake of glycine from the synaptic cleft. By blocking this transporter, this compound increases the synaptic concentration of glycine. Glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, and its increased availability is thought to enhance NMDA receptor function. This mechanism is particularly relevant for conditions like schizophrenia, where NMDA receptor hypofunction is a key element of the pathophysiology of cognitive deficits.

Comparative Analysis of Nootropic Agents

The following tables provide a quantitative comparison of this compound with other classes of nootropic agents. Data is focused on cognitive impairment in schizophrenia to ensure a relevant comparison.

Table 1: Mechanism of Action and Therapeutic Targets
Nootropic Agent/ClassPrimary Mechanism of ActionKey Molecular Target(s)
This compound Glycine Reuptake InhibitorGlycine Transporter-1 (GlyT1)
Cholinesterase Inhibitors (e.g., Donepezil)Increases acetylcholine levels in the synaptic cleftAcetylcholinesterase (AChE)
Racetams (e.g., Piracetam)Putative AMPA receptor positive allosteric modulatorAMPA receptors
Stimulants (e.g., Modafinil)Dopamine reuptake inhibitorDopamine Transporter (DAT)
Table 2: Efficacy in Cognitive Impairment Associated with Schizophrenia
Nootropic AgentKey Clinical Trial(s)Primary Cognitive Outcome MeasureEffect Size (Cohen's d) on Primary Outcome
This compound Phase II study (NCT02935408)MATRICS Consensus Cognitive Battery (MCCB) Composite Score0.26
Donepezil Various studiesMixed results on MCCB and other cognitive batteriesGenerally low to negligible effect sizes reported
Piracetam Limited recent, high-quality trials in schizophreniaN/AData not available from recent robust trials
Modafinil Meta-analysis of 18 studiesOverall cognitive function0.14 (small effect size)

Experimental Protocols

This compound Phase II Clinical Trial (NCT02935408) - A Representative Protocol

This study was a randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of this compound in patients with schizophrenia.

  • Participants: Patients diagnosed with schizophrenia, with stable psychotic symptoms and confirmed cognitive impairment.

  • Intervention: Patients were randomized to receive one of several doses of this compound or a placebo, administered orally once daily for 12 weeks.

  • Primary Endpoint: The primary measure of cognitive function was the change from baseline in the overall composite score of the MATRICS Consensus Cognitive Battery (MCCB) at week 12. The MCCB assesses multiple cognitive domains, including speed of processing, attention/vigilance, working memory, verbal learning, visual learning, reasoning and problem solving, and social cognition.

  • Secondary Endpoints: Included changes in specific MCCB domain scores, functional capacity, and safety and tolerability assessments.

  • Statistical Analysis: The primary efficacy analysis was performed using a mixed-effects model for repeated measures (MMRM) to compare the change from baseline in the MCCB composite score between each this compound dose group and the placebo group.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and a generalized experimental workflow for clinical trials in this area.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glycine_pool Glycine GlyT1 GlyT1 Transporter Glycine_pool->GlyT1 Reuptake Synaptic_Glycine Increased Synaptic Glycine NMDAR NMDA Receptor Ca_ion Ca²+ Influx NMDAR->Ca_ion Channel Opening Cognitive_Function Enhanced Cognitive Function Ca_ion->Cognitive_Function Downstream Signaling This compound This compound This compound->GlyT1 Inhibits Synaptic_Glycine->NMDAR Co-agonist Binding cluster_cholinergic Cholinergic Synapse ACh Acetylcholine (ACh) AChE AChE ACh->AChE Breakdown Increased_ACh Increased Synaptic ACh Postsynaptic_Receptor Postsynaptic Receptor Neuronal_Signaling Enhanced Neuronal Signaling Postsynaptic_Receptor->Neuronal_Signaling Donepezil Donepezil Donepezil->AChE Inhibits Increased_ACh->Postsynaptic_Receptor Binding Screening Patient Screening (Schizophrenia Diagnosis, Cognitive Impairment) Baseline Baseline Assessment (MCCB, Functional Measures) Screening->Baseline Randomization Randomization Baseline->Randomization GroupA Treatment Group (this compound) Randomization->GroupA GroupB Placebo Group Randomization->GroupB Treatment 12-Week Treatment Period GroupA->Treatment GroupB->Treatment FollowUp Follow-up Assessments (e.g., Weeks 4, 8, 12) Treatment->FollowUp Endpoint Primary Endpoint Analysis (Change in MCCB Score) FollowUp->Endpoint

Assessing the Specificity of Iclepertin for GlyT1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Iclepertin (BI 425809), a potent and selective glycine transporter 1 (GlyT1) inhibitor, with other notable GlyT1 inhibitors. The specificity of these compounds is a critical determinant of their therapeutic potential and off-target effects. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data, detailed protocols, and pathway visualizations.

This compound is an investigational small-molecule agent designed to modulate glutamatergic neurotransmission by inhibiting GlyT1. By blocking this transporter, this compound increases the extracellular concentration of glycine in the synaptic cleft. Glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, and its increased availability is thought to enhance NMDA receptor function, which is crucial for synaptic plasticity, learning, and memory. This mechanism of action has been explored for its potential to treat cognitive impairment associated with schizophrenia (CIAS).

Comparative Analysis of GlyT1 Inhibitor Specificity

The following table summarizes the in vitro potency and selectivity of this compound in comparison to other well-characterized GlyT1 inhibitors. The data is primarily presented as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki), which are key measures of a drug's potency.

CompoundGlyT1 IC50/Ki (nM)GlyT2 ActivitySelectivity for GlyT1 vs. GlyT2Mechanism of InhibitionReference
This compound (BI 425809) 5.0 (human SK-N-MC cells), 5.2 (rat primary neurons)InactiveHighPotent and Selective
Bitopertin (RG1678) 25 (human)> 30,000 nM (IC50)> 1200-foldNon-competitive
PF-03463275 11.6 (Ki)> 10,000 nM (IC50)> 860-foldCompetitive, Reversible
Org 24598 6.9 (GlyT1b)Negligible activityHighPotent and Selective
SSR504734 18 (human), 15 (rat), 38 (mouse)> 10,000 nM> 550-fold (human)Competitive, Reversible
LY2365109 15.8 (human GlyT1a)Not specifiedSelectivePotent and Selective
Sarcosine 55,800 (rat brain cortex)Not specifiedSelective, but also an NMDA receptor co-agonistCompetitive

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedures used to assess these inhibitors, the following diagrams have been generated using Graphviz.

Caption: Mechanism of this compound action on the glutamatergic synapse.

Radioligand_Binding_Assay_Workflow start Start prep Prepare cell membranes expressing GlyT1 start->prep incubate Incubate membranes with radioligand (e.g., [³H]-(R)-NPTS) and this compound prep->incubate separate Separate bound and free radioligand via vacuum filtration incubate->separate wash Wash filters to remove non-specific binding separate->wash count Quantify radioactivity on filters wash->count analyze Analyze data to determine IC50 and Ki values count->analyze end End analyze->end

A Comparative Guide to Modulating Gamma Oscillations: Replicating the Effects of Iclepertin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of pharmacological strategies aimed at enhancing cortical gamma oscillations, with a focus on replicating the therapeutic hypothesis behind iclepertin. Deficits in gamma oscillations, which are crucial for cognitive processes such as working memory and sensory processing, are a key feature of cognitive impairment associated with schizophrenia (CIAS). This compound, a glycine transporter-1 (GlyT1) inhibitor, aims to ameliorate these deficits by enhancing N-methyl-D-aspartate receptor (NMDAR) signaling. This document details this compound's mechanism and compares it with alternative approaches, providing available quantitative data and standardized experimental protocols for researchers in neuroscience and drug development.

This compound: Enhancing NMDAR Tone via Glycine Reuptake Inhibition

This compound (BI 425809) is a potent and selective inhibitor of GlyT1. GlyT1 is the primary transporter responsible for clearing the NMDAR co-agonist glycine from the synaptic cleft in the central nervous system. By blocking this transporter, this compound increases the synaptic concentration of glycine, leading to enhanced activation of NMDARs. This mechanism is particularly relevant for improving the function of parvalbumin-positive (PV+) GABAergic interneurons, which are critical for the generation and synchronization of gamma oscillations. Deficient NMDAR signaling on these interneurons is a leading hypothesis for the gamma-band deficits observed in schizophrenia.

The intended therapeutic effect of this compound is the restoration of synchronous gamma activity, thereby improving cognitive function. This mechanism is illustrated in the signaling pathway below.

G This compound's Mechanism of Action on Gamma Oscillations This compound This compound GlyT1 Glycine Transporter-1 (GlyT1) This compound->GlyT1 Inhibits Glycine Increased Synaptic Glycine GlyT1->Glycine Enhances NMDAR NMDA Receptor on PV+ Interneuron Glycine->NMDAR Co-activates PV_Interneuron PV+ Interneuron Activity NMDAR->PV_Interneuron Boosts Gamma Synchronized Gamma Oscillations PV_Interneuron->Gamma Generates Cognition Improved Cognitive Function Gamma->Cognition

This compound's signaling pathway for enhancing gamma oscillations.

Comparative Analysis of Gamma-Modulating Compounds

Several alternative pharmacological strategies exist to enhance NMDAR signaling or directly modulate interneuron activity to boost gamma oscillations. The following table compares these approaches with this compound, presenting available data from preclinical and clinical studies.

Table 1: Comparison of Pharmacological Agents Modulating Gamma Oscillations

Compound ClassExample(s)Mechanism of ActionExperimental ModelReported Effect on Gamma Oscillations
GlyT1 Inhibitor This compound Inhibits glycine reuptake, increasing synaptic glycine to co-activate NMDARs.Human EEG (Auditory Steady-State Response - ASSR)Increases gamma power and phase-locking factor in response to 40 Hz auditory stimuli.
GlyT1 Inhibitor BitopertinInhibits glycine reuptake, similar to this compound.Rodent Models (Ketamine-induced deficit)Reverses ketamine-induced deficits in gamma-band power.
NMDAR Co-agonist D-SerineDirectly acts as a co-agonist at the glycine site of the NMDAR.Human EEGEnhances mismatch negativity (MMN), an ERP component linked to NMDAR function and gamma-band activity.
DAAO Inhibitor Sodium BenzoateInhibits D-amino acid oxidase (DAAO), increasing synaptic D-serine levels.Human EEG (ASSR)Significantly increased 40-Hz ASSR power and phase-locking index in patients with schizophrenia.
NMDAR PAM (Not specified)Positive Allosteric Modulator; enhances NMDAR opening in the presence of agonists.Preclinical ModelsPotentiates NMDAR currents and can rescue gamma oscillation deficits in vitro.

Detailed Experimental Protocols

The reliable measurement of gamma oscillations is fundamental to evaluating the efficacy of modulating compounds. Below are standardized protocols for preclinical and clinical assessment.

This protocol describes the assessment of auditory steady-state responses (ASSR), a common translational method for probing gamma oscillations.

  • Animal Model : Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used. To model disease states, a deficit can be induced pharmacologically (e.g., with ketamine, an NMDAR antagonist) or through genetic models.

  • Surgical Implantation : Animals are anesthetized, and epidural screw electrodes are implanted over the primary auditory cortex. A reference electrode is placed over the cerebellum.

  • Drug Administration : The test compound (e.g., this compound) or vehicle is administered systemically (e.g., intraperitoneal injection) at a predetermined time before recording.

  • Auditory Stimulation (ASSR) : The conscious and freely moving animal is placed in a sound-attenuating chamber. Auditory stimuli (clicks or tones) are presented at a specific frequency, typically 40 Hz to elicit a gamma-band response.

  • Data Acquisition : The EEG signal is amplified, filtered (e.g., 1-100 Hz bandpass), and digitized.

  • Data Analysis : The recorded EEG is segmented into trials corresponding to the auditory stimuli. A Fast Fourier Transform (FFT) is applied to calculate the power spectral density (PSD). The key metrics are:

    • Total Gamma Power : The signal power at the stimulation frequency (40 Hz).

    • Phase-Locking Factor (PLF) or Inter-Trial Coherence (ITC) : A measure of the consistency of the EEG phase response across trials, indicating neural synchrony.

G Preclinical ASSR Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Model Rodent Model (e.g., Ketamine-treated) Surgery Electrode Implantation (Auditory Cortex) Model->Surgery Admin Compound Administration Surgery->Admin Record 40 Hz Auditory Stimulation & EEG Recording Admin->Record Process Signal Processing (Filtering, Epoching) Record->Process Analyze Spectral Analysis (FFT) Process->Analyze Metrics Calculate Power & PLF Analyze->Metrics

Workflow for preclinical assessment of gamma oscillations.

This protocol is similar to the preclinical version but adapted for human subjects.

  • Participants : Recruitment of healthy volunteers or patients from the target population (e.g., individuals with schizophrenia).

  • EEG Setup : A multi-channel EEG cap (e.g., 64 or 128 channels) is fitted to the participant's scalp according to the 10-20 international system.

  • Drug Administration : A single or multiple doses of the investigational drug or placebo are administered in a double-blind, crossover design.

  • ASSR Paradigm : Participants are seated in a quiet room and presented with 40 Hz auditory stimuli via headphones. They are typically asked to focus on a fixation point to minimize movement artifacts.

  • Data Acquisition and Analysis : EEG data is recorded continuously. Analysis focuses on the power and phase-locking of the 40 Hz response at auditory cortex electrodes, similar to the preclinical protocol. Source localization techniques (e.g., sLORETA) may be used to identify the brain regions generating the response.

Alternative Strategies and Logical Relationships

The central goal of these varied approaches is to correct the hypothesized NMDAR hypofunction on GABAergic interneurons. The diagram below illustrates the convergent pathways of different pharmacological strategies.

G Convergent Strategies to Enhance NMDAR-Mediated Gamma Oscillations cluster_glycine Glycine Site Modulation cluster_channel Channel Modulation This compound This compound (GlyT1 Inhibitor) Target Enhanced NMDAR Function on PV+ Interneurons This compound->Target Benzoate Sodium Benzoate (DAAO Inhibitor) Benzoate->Target DSerine D-Serine (Direct Agonist) DSerine->Target PAM NMDAR PAMs PAM->Target Outcome Increased Gamma Oscillations Target->Outcome

Logical relationships of different NMDAR-enhancing strategies.

Conclusion

Replicating the effects of this compound on gamma oscillations involves targeting the NMDAR signaling pathway to enhance the function of cortical interneurons. While GlyT1 inhibitors like this compound and bitopertin offer a specific mechanism, alternative strategies such as direct co-agonist supplementation (D-Serine) or inhibition of co-agonist degradation (sodium benzoate) have also shown promise in modulating gamma activity. The choice of compound for research or development will depend on factors including potency, side-effect profile, and the specific experimental or clinical context. The standardized protocols provided here offer a framework for the robust and reproducible assessment of these and other novel compounds designed to treat cognitive deficits by restoring brain rhythms.

Comparative Analysis of GlyT1 Inhibitors in Preclinical Schizophrenia Models

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

The hypofunction of the N-methyl-D-aspartate (NMDA) receptor is a leading hypothesis for the pathophysiology of schizophrenia, particularly its cognitive and negative symptoms. Glycine transporter 1 (GlyT1) inhibitors aim to ameliorate this hypofunction by increasing the synaptic concentration of glycine, an obligatory co-agonist of the NMDA receptor. This guide provides a comparative analysis of the preclinical efficacy of several key GlyT1 inhibitors in animal models of schizophrenia, supported by experimental data and detailed methodologies.

Mechanism of Action: Enhancing NMDA Receptor Function

GlyT1 is a protein primarily located on glial cells and presynaptic terminals that is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, these compounds increase the availability of glycine to bind to its modulatory site on the NMDA receptor. This enhances NMDA receptor activation in the presence of glutamate, thereby potentiating glutamatergic neurotransmission. This mechanism is believed to underlie the pro-cognitive and antipsychotic-like effects observed in preclinical models.[1][2][3]

Figure 1: Signaling pathway of GlyT1 inhibitors.

Comparative Efficacy in Preclinical Models

The following tables summarize the quantitative data on the efficacy of various GlyT1 inhibitors in animal models relevant to the cognitive and negative symptoms of schizophrenia.

Cognitive Deficit Models

Animal models of cognitive impairment in schizophrenia often utilize NMDA receptor antagonists such as phencyclidine (PCP) or MK-801 to induce deficits in learning and memory.

GlyT1 Inhibitor Animal Model Behavioral Assay Dosage Key Findings Reference
Iclepertin (BI 425809) MK-801-treated miceT-maze Spontaneous Alternation1, 3, 10 mg/kg, p.o.Reversed MK-801-induced working memory deficits.[4]
Naïve ratsSocial Recognition Test (24h delay)1, 3, 10 mg/kg, p.o.Improved social recognition memory performance.[4]
Bitopertin MK-801-treated miceSpontaneous Alternation TaskNot specifiedReduced MK-801-induced working memory deficits.[5]
RatsSocial Recognition TestNot specifiedEnhanced recognition memory.[5]
Sarcosine MK-801-treated miceVarious behavioral tests500, 1000 mg/kg, i.p.Significantly alleviated MK-801-induced behavioral deficits.[6][7]
Serine Racemase Knockout MiceBehavioral test battery500, 1000 mg/kg, i.p.Ameliorated behavioral deficits in a genetic model of NMDA receptor hypofunction.[6]
TASP0315003 MK-801-treated ratsObject Recognition Test0.1, 0.3, 1 mg/kg, p.o.Significantly improved cognitive deficits.[8]
MK-801-treated ratsSocial Recognition Test0.1, 0.3, 1 mg/kg, p.o.Significantly improved impaired cognition.[8]
Naïve ratsSocial Recognition Test0.1, 0.3, 1 mg/kg, p.o.Enhanced social memory.[8]
SSR504734 Neonatal PCP-treated ratsSelective Attention3, 10 mg/kg, i.p.Reversed selective attention deficits.[9]
Negative Symptom Models

Negative symptoms, such as social withdrawal, are modeled in animals by observing reductions in social interaction following PCP treatment.

GlyT1 Inhibitor Animal Model Behavioral Assay Dosage Key Findings Reference
TASP0315003 PCP-treated miceSocial Interaction Test0.3, 1 mg/kg, p.o.Reversed the reduction in social interaction with both acute and sub-chronic treatment.[8]
Bitopertin PCP-treated ratsSocial Interaction TestNot specifiedNo significant effect on PCP-induced social interaction deficits.[5]
Electrophysiological Models

Electrophysiological measures, such as auditory event-related potentials (AERPs) and auditory steady-state responses (ASSRs), are translational biomarkers that are disrupted in schizophrenia and can be modeled in animals using NMDA receptor antagonists.

GlyT1 Inhibitor Animal Model Electrophysiological Measure Dosage Key Findings Reference
This compound (BI 425809) MK-801-treated ratsAERP (N1 amplitude and gating)1, 3, 10 mg/kg, p.o.Reversed MK-801-induced deficits in N1 amplitude and gating.[4]
MK-801-treated rats40 Hz ASSR (power and intertrial coherence)1, 3, 10 mg/kg, p.o.Reversed MK-801-induced deficits in 40 Hz ASSR power and intertrial coherence.[4]
MK-801-treated ratsBasal Gamma Power1, 3, 10 mg/kg, p.o.Significantly attenuated the MK-801-induced increase in basal gamma power.[4]
Sarcosine MK-801-treated miceHippocampal field EPSPs500, 1000 mg/kg, i.p.Facilitated NMDA receptor-mediated hippocampal field excitatory postsynaptic potentials.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Object Recognition Test (ORT)

This task assesses recognition memory.

ORT_Workflow cluster_phase1 Habituation Phase cluster_phase2 Training/Sample Phase (T1) cluster_phase3 Inter-Trial Interval (ITI) cluster_phase4 Test Phase (T2) cluster_phase5 Data Analysis Habituation Animal habituated to the empty testing arena Training Animal explores two identical objects (A1, A2) Habituation->Training ITI Delay (e.g., 1 hour) Training->ITI Test Animal explores one familiar object (A3) and one novel object (B) ITI->Test Analysis Discrimination Index calculated: (Time with Novel - Time with Familiar) / (Total Exploration Time) Test->Analysis

Figure 2: Experimental workflow for the Object Recognition Test.
  • Apparatus: A square open field box.

  • Procedure:

    • Habituation: The animal is allowed to freely explore the empty box for a set period (e.g., 5-10 minutes) on consecutive days leading up to the test.

    • Training (Sample Phase): Two identical objects are placed in the box, and the animal is allowed to explore them for a defined period (e.g., 5 minutes).

    • Inter-Trial Interval (ITI): The animal is returned to its home cage for a specific duration (e.g., 1 hour).

    • Test Phase: One of the familiar objects is replaced with a novel object, and the animal is returned to the box to explore for a set period (e.g., 5 minutes).

  • Data Analysis: The time spent exploring each object is recorded. A discrimination index is calculated to quantify recognition memory. A higher index indicates better memory.

Social Recognition Test

This test evaluates social memory.

  • Apparatus: A standard cage or open field.

  • Procedure:

    • Habituation: The subject animal is habituated to the testing environment.

    • Session 1 (Social Exposure): The subject animal is exposed to an unfamiliar juvenile conspecific for a set duration.

    • Inter-Trial Interval (ITI): A delay is introduced (e.g., 24 hours).

    • Session 2 (Test): The subject animal is re-exposed to the now-familiar juvenile and a novel juvenile.

  • Data Analysis: The time the subject animal spends investigating each juvenile is measured. A preference for investigating the novel juvenile indicates intact social memory.

T-Maze Spontaneous Alternation

This task assesses spatial working memory.

  • Apparatus: A T-shaped maze with a start arm and two goal arms.

  • Procedure:

    • The animal is placed in the start arm and allowed to choose one of the goal arms.

    • After a brief period in the chosen arm, the animal is returned to the start arm for a second trial.

  • Data Analysis: The percentage of alternations (choosing the opposite arm on the second trial) is calculated. A high percentage of alternation reflects good working memory.

Auditory Event-Related Potentials (AERP) and Auditory Steady-State Response (ASSR)

These electrophysiological techniques measure neural activity in response to auditory stimuli.

EEG_Workflow cluster_setup Experimental Setup cluster_recording Recording Session cluster_analysis Data Analysis Implantation Surgical implantation of EEG electrodes Recovery Post-surgical recovery period Implantation->Recovery Habituation Animal habituates to the recording chamber Recovery->Habituation Stimulation Presentation of auditory stimuli (e.g., tones, clicks) Habituation->Stimulation Recording EEG signals are recorded Stimulation->Recording Filtering EEG data is filtered and artifact-rejected Recording->Filtering AERP AERP components (e.g., N1) are measured Filtering->AERP ASSR ASSR power and phase-locking are calculated Filtering->ASSR

Figure 3: Workflow for AERP and ASSR experiments.
  • Procedure:

    • Animals are surgically implanted with EEG electrodes over relevant brain regions (e.g., prefrontal cortex, auditory cortex).

    • Following recovery, animals are placed in a sound-attenuating chamber.

    • Auditory stimuli are presented (e.g., a series of tones for AERP, or a rapidly repeating click train for ASSR).

  • Data Analysis:

    • AERP: The EEG signal is averaged across trials to extract event-related potentials. The amplitude and latency of specific components (e.g., the N1 wave) are measured.

    • ASSR: The power and phase-locking of the EEG signal at the frequency of the auditory stimulation are calculated.

Conclusion

Preclinical studies in various animal models of schizophrenia demonstrate that GlyT1 inhibitors, including this compound, bitopertin, sarcosine, and TASP0315003, can effectively ameliorate cognitive deficits and, in some cases, negative symptom-like behaviors. These compounds consistently show efficacy in reversing the behavioral and electrophysiological abnormalities induced by NMDA receptor antagonists. The data support the therapeutic potential of GlyT1 inhibition as a promising strategy for addressing the unmet medical needs in the treatment of schizophrenia, particularly for the cognitive and negative symptom domains. Further research is warranted to fully elucidate the comparative efficacy and safety profiles of these inhibitors in clinical populations.

References

Safety Operating Guide

Navigating the Disposal of Iclepertin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential, immediate safety and logistical information, including operational and disposal plans.

The proper disposal of investigational new drugs (INDs) like iclepertin (also known as BI 425809) is a critical component of laboratory safety and environmental responsibility. As this compound is currently an investigational medication, a specific, publicly available Safety Data Sheet (SDS) with detailed disposal procedures is not readily accessible. However, by adhering to established best practices for the disposal of research-grade pharmaceutical compounds, researchers can ensure a safe and compliant process.

The fundamental principle is to treat investigational compounds as potentially hazardous waste unless comprehensive safety data indicates otherwise. It is imperative to consult your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal.

General Disposal Protocol for Investigational Compounds

For any investigational compound such as this compound, a multi-step decision process should be followed to determine the appropriate disposal pathway. This process ensures that all safety, regulatory, and environmental considerations are met.

A Start: this compound Waste Generated B Consult Institutional EHS Guidelines & this compound Documentation (if available) A->B C Is the material characterized as hazardous waste? B->C D Segregate waste: Solid vs. Liquid C->D Yes H Follow non-hazardous waste stream procedures as per EHS C->H No E Package in approved, sealed, and clearly labeled hazardous waste containers D->E F Store in designated hazardous waste accumulation area E->F G Arrange for pickup by certified hazardous waste vendor F->G I End: Disposal Complete G->I H->I

Caption: Logical workflow for the disposal of investigational pharmaceutical waste.

Key Procedural Steps:

  • Consult EHS: Your institution's Environmental Health and Safety department is the primary resource for guidance on chemical waste disposal. They will be familiar with federal, state, and local regulations and can provide specific instructions for your facility.

  • Review Available Documentation: If any internal documentation, such as a researcher's brochure or preliminary safety information, is available for this compound, review it for any handling and disposal recommendations.

  • Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.

    • Segregate solid waste (e.g., contaminated personal protective equipment (PPE), weigh boats, contaminated vials) from liquid waste (e.g., solutions containing this compound).

  • Packaging and Labeling:

    • Use only approved hazardous waste containers provided by your EHS department.

    • Ensure containers are in good condition and are compatible with the waste being stored.

    • Label containers clearly and accurately with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics.

  • Storage:

    • Store waste containers in a designated, secure satellite accumulation area.

    • Ensure the storage area is well-ventilated and away from general laboratory traffic.

  • Disposal:

    • Coordinate with your EHS department to arrange for the pickup and disposal of the waste by a certified hazardous waste contractor.

    • Never dispose of this compound or any other investigational compound down the drain or in the regular trash.

Understanding Safety Data: A Template

While a specific SDS for this compound is not publicly available, the following table illustrates the type of information that would typically be found in Section 7 (Handling and Storage) and Section 13 (Disposal Considerations) of an SDS. This serves as a guide for what to look for in documentation for any research compound.

Data PointExample InformationRelevance to Disposal
Storage Temperature 2-8 °CInforms requirements for waste storage areas.
Incompatibilities Strong oxidizing agentsDictates which waste streams must be kept separate.
RCRA Waste Codes e.g., U-listed, P-listedDetermines the specific regulatory requirements for disposal.
Recommended Disposal Method IncinerationSpecifies the approved method of final destruction.
Container Recommendations High-density polyethylene (HDPE)Ensures waste is stored in a compatible container.

By following these general but critical procedures, and by partnering with your institution's EHS professionals, you can ensure the safe and compliant disposal of this compound and other investigational compounds, thereby protecting yourself, your colleagues, and the environment.

Safeguarding Research: A Comprehensive Guide to Handling Iclepertin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling investigational compounds like Iclepertin. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory chemical handling.

Immediate Safety and Hazard Assessment

This compound (also known as BI 425809) is a potent and selective glycine transporter 1 (GlyT1) inhibitor.[1][2][3] As an investigational drug, comprehensive safety data may be limited. However, available information from suppliers and chemical databases indicates significant potential hazards that demand rigorous safety precautions.

It is crucial to note that different suppliers have provided varying GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications. To ensure the highest level of safety, personnel should adhere to the more conservative warnings.

Hazard Identification:

  • Acute Oral Toxicity: Classified as "Fatal if swallowed" by one source and "Harmful if swallowed" by another.[4][5] Due to this discrepancy, this compound should be handled as a substance with high acute oral toxicity.

  • Target Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[4]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[5]

  • Respiratory Irritation: May cause respiratory irritation.[5]

Given these hazards, a thorough risk assessment must be conducted before any handling of this compound. This involves evaluating the specific procedures to be performed, the quantities being used, and the potential for dust generation or aerosolization.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory when handling this compound. Engineering controls, such as a certified chemical fume hood or a glove box, should be the primary means of exposure control. PPE serves as a critical secondary barrier.

Body Part Required PPE Specification and Rationale
Hands Double Gloving (Nitrile)An inner nitrile glove should be tucked under the lab coat sleeve, and an outer glove pulled over the sleeve. Nitrile gloves provide good resistance to a variety of chemicals.[2][6] Change gloves immediately if contaminated and after each handling session.
Body Professional Lab CoatA clean, buttoned lab coat made of a low-linting material. Should be worn at all times in the laboratory where this compound is handled.
Eyes/Face Safety Goggles and Face ShieldChemical splash goggles that meet ANSI Z87.1 standards are required. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashes or powder aerosolization.
Respiratory Air-Purifying Respirator (APR)Due to the risk of respiratory irritation and the potential for high oral toxicity from inhaled and ingested powder, respiratory protection is essential. The choice of respirator depends on the scale of work. For small-scale work in a fume hood, a half-mask respirator with P100 (or FFP3) particulate filters is recommended. For larger quantities or procedures with a higher risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) should be considered to provide a higher protection factor and greater comfort.[5][7]

Operational Plan for Handling this compound Powder

The following is a step-by-step guide for the safe handling of this compound in a powder form in a research laboratory setting.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood/Glove Box) gather_ppe Gather and Inspect PPE don_ppe Don PPE Correctly weigh Weigh this compound (Use anti-static weigh paper/boat) don_ppe->weigh dissolve Dissolve in Solvent handle_solution Handle this compound Solution decontaminate Decontaminate Surfaces (e.g., 70% Ethanol) handle_solution->decontaminate doff_ppe Doff PPE in Correct Order dispose Dispose of Waste Properly

Caption: A step-by-step workflow for the safe handling of this compound powder.

1. Preparation:

  • Designated Area: All handling of this compound powder must be conducted in a designated area, such as a certified chemical fume hood or a glove box, to contain any dust.

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, vials, solvents) and waste containers are inside the containment area.

  • PPE: Don all required PPE as outlined in the table above. Ensure your respirator has a proper fit and seal.

2. Weighing and Handling:

  • Static Control: Use anti-static weigh paper or boats to prevent the powder from jumping.

  • Gentle Handling: Handle the powder gently to minimize dust generation. Avoid scooping or pouring from a height.

  • Solubilization: If making a solution, add the solvent to the vial containing the weighed this compound powder slowly. Cap the vial before mixing. This compound is soluble in DMSO and EtOH.[2]

3. Post-Handling and Cleanup:

  • Decontamination: After handling is complete, decontaminate all surfaces and equipment within the fume hood. A common laboratory disinfectant like 70% ethanol can be used to wipe down surfaces to remove fine powder, followed by a more thorough cleaning.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, outer gloves are removed first, followed by the face shield and goggles, lab coat, and finally the inner gloves and respirator outside of the immediate work area.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

The disposal of investigational drugs like this compound must comply with institutional, local, and federal regulations.[1][4]

Waste Segregation and Disposal:

Waste Type Disposal Procedure
Solid Waste All disposable items contaminated with this compound (e.g., gloves, weigh paper, pipette tips, paper towels) must be placed in a clearly labeled hazardous waste container.
Liquid Waste Unused solutions of this compound and solvent rinses used for decontamination should be collected in a designated, sealed, and clearly labeled hazardous waste container.
Unused this compound Any remaining stock of this compound must be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.

Disposal Workflow:

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.[1][8]

  • Labeling: Ensure all waste containers are properly labeled with "Hazardous Waste" and a full description of the contents, including "this compound".[8]

  • Storage: Store hazardous waste in a designated Satellite Accumulation Area (SAA) until it is collected by EHS for final disposal, which is typically incineration.[3][8]

  • Record Keeping: Maintain accurate records of the disposal of all this compound waste as required by your institution and any relevant regulations.

Quantitative Data Summary

Property Value Source
Molecular Formula C20H18F6N2O5SPubChem[4]
Molar Mass 512.42 g/mol PubChem[4]
IC50 (GlyT1) 5.2 nM (rat primary neurons), 5.0 nM (human SK-N-MC cells)MedChemExpress[1], Axon Medchem[2]

By adhering to these stringent safety protocols, researchers can handle this compound responsibly, ensuring their own safety and the integrity of their research. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before beginning any work.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.